4-isothiocyanato-3,4-dihydro-2H-1-benzopyran
Description
Properties
IUPAC Name |
4-isothiocyanato-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c13-7-11-9-5-6-12-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCVIJFYYMRDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chroman-4-yl Isothiocyanate: Physicochemical Profiling, Molecular Weight Determination, and Applications in Target-Directed Synthesis
Executive Summary
As a Senior Application Scientist navigating the complexities of medicinal chemistry, I approach molecular building blocks not just as static structures, but as dynamic tools engineered for specific biological interactions. Chroman-4-yl isothiocyanate (
Structural Mechanics & Physicochemical Profiling
The utility of chroman-4-yl isothiocyanate in drug design is dictated by its quantitative properties. The molecular weight of 191.25 g/mol is derived from the fusion of the chroman-4-yl radical (
Understanding these metrics is not merely an academic exercise; it is the foundation of stoichiometric precision during target-directed conjugation. Below is a structured summary of its core physicochemical data:
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | Defines the core atom count for stoichiometric calculations[1]. | |
| Molecular Weight | 191.25 g/mol | Crucial for calculating exact molar equivalents during amine conjugation[2]. |
| Monoisotopic Mass | 191.0405 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation to exclude dimer formation. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity, heavily favoring passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 (O, N) | Facilitates target protein binding without overly restricting CNS entry. |
| Rotatable Bonds | 1 | High structural rigidity reduces the entropic penalty upon target binding. |
Causality in Scaffold Selection: The chroman ring (a benzene ring fused to a tetrahydropyran ring) is a "privileged scaffold." Its inherent lipophilicity drives the AClogP of its downstream derivatives into the 4.0–5.4 range. This specific lipophilic window is theoretically optimal for crossing the blood-brain barrier (BBB), making it an ideal precursor for neuro-oncology drug candidates ()[3].
Experimental Methodology: Synthesis Workflow
To ensure scientific integrity, the synthesis of chroman-4-yl isothiocyanate must be approached as a self-validating system. The following protocol details the transformation of 4-chromanone into the target isothiocyanate, explicitly outlining the causality behind each experimental condition.
Phase 1: Reductive Amination
-
Imine Formation: Dissolve 10 mmol of 4-chromanone in 30 mL of anhydrous methanol. Add 100 mmol of ammonium acetate (
).-
Causality: A 10-fold stoichiometric excess of
forces the equilibrium toward the imine intermediate, preventing the premature reduction of the starting ketone into an unwanted chroman-4-ol byproduct.
-
-
Selective Reduction: Slowly add 15 mmol of sodium cyanoborohydride (
) and stir at room temperature for 24 hours.-
Causality:
is utilized because it is a mild reducing agent that selectively reduces the protonated imine at pH 6-7, leaving any unreacted ketone intact.
-
-
Workup: Quench the reaction with 1M HCl to destroy excess borohydride, basify with NaOH to liberate the free amine, and extract with dichloromethane (DCM). This yields 4-aminochroman .
Phase 2: Isothiocyanation
-
Biphasic Activation: Dissolve 5 mmol of 4-aminochroman in 20 mL of a biphasic DCM/water mixture (1:1 v/v). Add 15 mmol of calcium carbonate (
).-
Causality: As thiophosgene reacts with the primary amine, two equivalents of HCl are generated. If left unneutralized, this acid protonates the remaining unreacted amine, halting the reaction.
acts as an insoluble acid scavenger at the aqueous interface, neutralizing HCl without prematurely hydrolyzing the highly electrophilic thiophosgene.
-
-
Electrophilic Addition: Cool the vessel strictly to 0°C. Add 6 mmol of thiophosgene (
) dropwise.-
Causality: Temperature control at 0°C is non-negotiable. At elevated temperatures, the newly formed isothiocyanate can undergo a secondary nucleophilic attack by another molecule of 4-aminochroman, resulting in a symmetrical 1,3-di(chroman-4-yl)thiourea dimer.
-
Chemical synthesis workflow for Chroman-4-yl isothiocyanate.
Analytical Validation System
A protocol is only as reliable as its validation. To confirm the successful synthesis of chroman-4-yl isothiocyanate (and the absence of the ~352 g/mol dimer byproduct), the following analytical checks must be performed:
-
FT-IR Spectroscopy: The defining signature of a successful isothiocyanation is the appearance of a broad, intensely strong absorption band at ~2100–2150 cm⁻¹ . This corresponds to the asymmetric stretching of the -N=C=S cumulative double bond system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the spectrum must display a primary
peak at m/z 192.05 , confirming the exact molecular weight of 191.25 g/mol [1].
Target-Directed Application: Anticancer Thioureas
The primary application of chroman-4-yl isothiocyanate lies in its ability to act as a highly efficient electrophile for conjugation with aryl amines. This reaction yields N-aryl-N'-(chroman-4-yl)thioureas, a class of compounds that have demonstrated profound pharmacological potential.
According to foundational research by (), these specific thiourea derivatives exhibit significant in vitro growth inhibitory activity against human high-grade glioma cell lines, specifically U373, T98G, and Hs683[3]. The causality behind this efficacy is twofold:
-
Lipophilic Delivery: The chroman scaffold ensures the molecule maintains an AClogP high enough to penetrate the blood-brain barrier, reaching the central nervous system (CNS)[3].
-
Cytostatic Mechanism: Flow cytometry analyses have demonstrated that these compounds do not induce immediate apoptosis, but rather trigger a cytostatic effect, arresting the glioblastoma cells in the G0/G1 phase of the cell cycle[3].
Mechanistic pathway from chemical conjugation to glioblastoma cytostatic arrest.
References
-
Goffin, E., Lamoral-Theys, D., Tajeddine, N., de Tullio, P., Mondin, L., Lefranc, F., Gailly, P., Rogister, B., Kiss, R., & Pirotte, B. "N-Aryl-N′-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis." European Journal of Medicinal Chemistry, 54 (2012): 834-844. URL:[Link]
-
CORE. "The Pyrylium Dyes: A New Class of Biolabels. Synthesis, Spectroscopy, and Application as Labels and in General Protein Assay." URL: [Link]
-
ChemTik. "ChemTik Products: C10H9NOS." URL:[Link]
Sources
- 1. ChemTik Products [chemtik.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Substituted Chroman Derivatives in Medicinal Chemistry
Executive Summary
The 4-substituted chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, distinguished by its "benzylic" C4 position which serves as a critical vector for pharmacophore installation. Unlike the planar chromone system, the 4-substituted chroman offers a puckered, chiral framework (C2 and C3/C4 stereocenters) that allows for precise spatial orientation of substituents. This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of this scaffold, with a specific focus on ATP-sensitive potassium (KATP) channel openers and emerging anticancer agents .
Part 1: Structural Significance & SAR Logic
The C4 "Benzylic" Vector
The biological activity of chroman derivatives is frequently dictated by the substituent at the C4 position. This carbon is benzylic to the fused aromatic ring, making it electronically responsive to substitutions on the benzene ring (positions C6/C7) and sterically sensitive to the conformation of the pyran ring.
Key SAR Rules (KATP Channel Openers)
The classic example of 4-substituted chroman utility is Cromakalim (BRL 34915). Extensive Structure-Activity Relationship (SAR) studies have established the following axioms for this class:
| Position | Structural Requirement | Mechanistic Impact |
| C4 | Cyclic amide/urea (e.g., pyrrolidinone) | Critical for binding pocket occupancy; acts as a hydrogen bond acceptor. |
| C3 | Hydroxyl group (trans to C4) | Essential for potency; establishes the specific "puckered" conformation required for channel interaction. |
| C2 | Gem-dimethyl groups | Stabilizes the pyran ring conformation; enhances lipophilicity. |
| C6 | Electron-withdrawing group (-CN, -NO2) | Increases acidity of the C4-proton and modulates the electrostatic potential of the aromatic ring, enhancing binding affinity. |
| Chirality | (3S, 4R) Configuration | The (-)-enantiomer (Levcromakalim) is 100-fold more potent than the (+)-enantiomer. |
Visualization: SAR of Cromakalim-Type Openers
The following diagram illustrates the pharmacophoric map of the Cromakalim scaffold.
Caption: Pharmacophore map of Cromakalim derivatives highlighting critical substitution points for KATP channel activation.
Part 2: Synthetic Strategies
Accessing 4-substituted chromans, particularly with high enantiopurity, requires navigating the C3/C4 contiguous stereocenters.
Method A: The Epoxide Ring-Opening Route (Classic)
This is the industrial standard for synthesizing Cromakalim-type derivatives. It relies on the formation of a chromene intermediate, followed by epoxidation and nucleophilic ring opening.
-
Chromene Formation: Condensation of 4-cyanophenol with a propargyl chloride or equivalent to form the ether, followed by thermal rearrangement and cyclization.
-
Epoxidation: Bromohydrin formation (NBS/H2O) followed by base treatment (NaOH) yields the 3,4-epoxide.
-
Nucleophilic Opening: The epoxide is opened with a nucleophile (e.g., ammonia) to yield the trans-3-amino-4-hydroxy intermediate (regioselectivity is driven by the benzylic cation character at C4). Note: In Cromakalim synthesis, the regiochemistry is inverted to placing the Nitrogen at C4 via specific sequences.
Method B: Asymmetric Hydrogenation (Modern)
Recent advances utilize Rh-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates .[1]
-
Catalyst: Rh/Bisphosphine-thiourea ligands (e.g., ZhaoPhos).[1]
-
Outcome: High yields (>99%) and enantioselectivity (up to 98% ee).[1]
-
Utility: Allows direct access to chiral 4-substituted chromans without resolution steps.
Visualization: Synthesis of Levcromakalim
The following flow illustrates the critical steps in the synthesis of the active (3S, 4R) isomer.
Caption: Synthetic pathway for Levcromakalim via the epoxide ring-opening strategy.
Part 3: Mechanism of Action & Therapeutic Targets
Cardiovascular: KATP Channel Opening
4-Substituted chromans like Levcromakalim activate ATP-sensitive potassium channels in vascular smooth muscle.[2]
-
Mechanism: Binding to the SUR2B subunit of the KATP channel
increased open probability of the Kir6.1/6.2 pore K+ efflux. -
Physiological Result: Hyperpolarization of the cell membrane (-60mV to -80mV)
closure of Voltage-Gated Calcium Channels (VGCC) decrease in intracellular Ca2+ Vasodilation .
Oncology: Tubulin & SIRT2 Inhibition
Newer 4-substituted chroman-4-ones have shown potency against solid tumors.
-
SIRT2 Inhibition: Substituents at C6 and C8 (e.g., 6-chloro-8-bromo) on the chroman-4-one scaffold selectively inhibit Sirtuin 2, a deacetylase involved in cell cycle regulation.
-
Tubulin Polymerization: Certain 4-aryl chromenes bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.
Visualization: KATP Signaling Pathway
Caption: Signal transduction pathway for Levcromakalim-induced vasodilation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Levcromakalim Precursor (Epoxide Route)
Objective: Synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchroman. Note: This protocol focuses on the critical epoxide intermediate generation.
Reagents:
-
6-cyano-2,2-dimethylchromene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.5 eq)
-
Dimethyl sulfoxide (DMSO) / Water (H2O) (4:1 v/v)
-
Sodium Hydroxide (NaOH) (2.0 eq, 5M aq)
Procedure:
-
Bromohydrin Formation: Dissolve 6-cyano-2,2-dimethylchromene in DMSO/H2O. Cool to 0°C.
-
Add NBS portion-wise over 30 minutes. Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.
-
Quench: Dilute with water and extract with ethyl acetate (3x). Dry organic layer over MgSO4 and concentrate to yield the crude bromohydrin (trans-3-bromo-4-hydroxy).
-
Epoxidation: Dissolve crude bromohydrin in dioxane. Add 5M NaOH dropwise at 0°C. Stir for 2 hours.
-
Workup: Pour into ice water. The epoxide often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[3]
-
Validation: 1H NMR should show characteristic epoxide protons at C3/C4 (approx. 3.5-4.0 ppm depending on solvent).
Protocol 2: 86Rb+ Efflux Assay (Functional KATP Activity)
Objective: Quantify the potassium channel opening activity of chroman derivatives using Rubidium-86 as a K+ tracer.
Materials:
-
Rat Aortic Smooth Muscle Cells (A7r5 line)
-
86RbCl (Radioisotope)
-
Glibenclamide (Specific KATP blocker for control)
Procedure:
-
Loading: Incubate cells in culture medium containing 1 µCi/mL 86RbCl for 2 hours at 37°C.
-
Wash: Aspirate medium and wash cells 3x with isotope-free physiological saline solution (PSS) to remove extracellular radioactivity.
-
Efflux Phase: Add PSS containing the test compound (e.g., Levcromakalim, 0.01 - 10 µM). Incubate for exactly 10 minutes.
-
Sampling: Remove the supernatant (efflux fraction) and count radioactivity using a liquid scintillation counter (Cerenkov counting).
-
Lysis: Lyse the remaining cells with 0.1M NaOH and count radioactivity (intracellular fraction).
-
Calculation: Calculate Fractional Efflux Rate = (CPM_supernatant) / (CPM_supernatant + CPM_intracellular).
-
Analysis: Plot % Efflux vs. Log[Concentration]. A sigmoidal increase indicates channel opening. Pre-treatment with Glibenclamide (1 µM) should abolish the effect.
References
-
Rh-Catalyzed Asymmetric Hydrogenation of (E)-2-(chroman-4-ylidene)acetates. Source: Zhang, X., et al. Vertex AI Search Snippet 1.1. 1[4]
-
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Vertex AI Search Snippet 1.14. 5
-
Cromakalim: Synthesis and Mechanism of Action. Source: Wikipedia / PubChem. Vertex AI Search Snippet 1.7. 2[4]
-
Recent Advances of Chroman-4-one Derivatives: Synthetic Approaches and Bioactivities. Source: European Journal of Medicinal Chemistry. Vertex AI Search Snippet 1.10. 6
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans. Source: PMC / NIH. Vertex AI Search Snippet 1.17. 7
Sources
- 1. Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation [html.rhhz.net]
- 2. Cromakalim - Wikipedia [en.wikipedia.org]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
Isothiocyanate-Functionalized Benzopyran Scaffolds: Synthetic Architectures and Therapeutic Mechanisms
Topic: Isothiocyanate Functionalized Benzopyran Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Hybrid Pharmacophore Strategy
In the landscape of targeted oncology and anti-inflammatory therapeutics, the fusion of "privileged structures" with reactive "warheads" represents a high-yield strategy for overcoming drug resistance. This guide details the technical development of Isothiocyanate (ITC)-functionalized benzopyrans .
The benzopyran (chromene) scaffold provides high-affinity binding to diverse biological targets (kinases, estrogen receptors, tubulin), while the isothiocyanate moiety (-N=C=S) functions as a soft electrophile. Unlike non-specific alkylating agents, ITCs exhibit tunable reactivity toward specific cysteine residues, enabling Targeted Covalent Inhibition (TCI) . This duality allows for the design of agents that not only bind to the target but irreversibly modify it, or alternatively, trigger the Nrf2/Keap1 cytoprotective pathway depending on the dosage and microenvironment.
Chemical Architecture & Rational Design
The design logic rests on the principle of Bio-isosteric Synergism .
-
The Scaffold (Benzopyran): Acts as the "address." Its lipophilic nature and planar geometry allow intercalation into DNA or hydrophobic pockets of enzymes (e.g., ATP binding sites of kinases).
-
The Warhead (Isothiocyanate): Acts as the "message." It is a Michael acceptor.
-
Mechanism:[1][2][3][4][5][6] The central carbon of the -N=C=S group is electron-deficient. It undergoes nucleophilic attack by thiols (R-SH) to form dithiocarbamates.
-
Selectivity: ITCs prefer "soft" nucleophiles (cysteine sulfhydryls) over "hard" nucleophiles (lysine amines or nucleic acids), reducing genotoxicity compared to other alkylators.
-
Diagram 1: Structural Logic & Pharmacophore Assembly
The following diagram illustrates the retrosynthetic logic and the functional role of each component in the hybrid molecule.
Caption: Pharmacophore assembly logic combining non-covalent affinity (Benzopyran) with covalent reactivity (ITC).
Synthetic Methodologies
As an application scientist, I prioritize protocols that minimize side reactions (dimerization) and avoid highly toxic reagents like thiophosgene when possible. The Thiocarbonyldiimidazole (TCDI) method is the current gold standard for bench-scale synthesis due to its operational simplicity and high yields.
Protocol A: Synthesis of 7-Isothiocyanato-2H-1-benzopyran-2-one (Coumarin-ITC)
This protocol describes the conversion of an amino-coumarin precursor to the ITC derivative.
Prerequisites:
-
Starting Material: 7-Amino-4-methylcoumarin (commercially available or synthesized via Pechmann condensation).
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 1.0 equivalent (eq) of 7-amino-4-methylcoumarin in anhydrous DCM (0.1 M concentration).
-
Note: Ensure the amine is fully dissolved. If solubility is poor, switch to THF.
-
-
Activation:
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 eq of TCDI slowly to the stirred solution.
-
Causality: TCDI is moisture sensitive. Adding at 0°C controls the exotherm and prevents localized high concentrations that could lead to thiourea byproducts.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography). The fluorescent amine spot (blue) should disappear, replaced by a less polar product spot.
-
IR Validation: An aliquot can be dried and checked via FT-IR. Look for the appearance of a strong, broad peak at 2050–2150 cm⁻¹ (characteristic -NCS stretch).
-
-
Work-up:
-
Wash the reaction mixture with water (2x) to remove imidazole byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from hexane/ethyl acetate or perform flash column chromatography (Silica gel).
-
Caution: Avoid using alcohols (methanol/ethanol) for recrystallization or chromatography, as ITCs can slowly react with alcohols to form thiocarbamates, especially if catalyzed by silica acidity.
-
Protocol B: Green Chemistry "One-Pot" Approach (Aqueous Media)
For libraries of derivatives, a multicomponent reaction is often more efficient.
-
Components: 4-hydroxycoumarin + Aromatic Aldehyde + Thiourea/Ammonium Thiocyanate.
-
Conditions: Reflux in water with a catalyst (e.g., p-TSA or ionic liquids).
-
Outcome: This typically yields thio-chromene derivatives rather than a pendant ITC group, but is a valuable alternative for scaffold diversity [1].
Mechanistic Pharmacology
The therapeutic window of ITC-benzopyrans depends on the "Cysteine Switch."
The Dual Pathway Mechanism
-
Cytoprotection (Low Dose):
-
The ITC modifies specific cysteine residues (Cys151, Cys273, Cys288) on Keap1 .
-
This disrupts the Keap1-Nrf2 interaction.
-
Nrf2 translocates to the nucleus -> binds ARE (Antioxidant Response Element) -> Upregulates Phase II detox enzymes (HO-1, NQO1).
-
-
Cytotoxicity (High Dose / Cancer Context):
Diagram 2: Signal Transduction & Molecular Targets
This diagram maps the divergent pathways based on covalent modification targets.
Caption: Divergent signaling pathways: Nrf2 activation (chemoprevention) vs. ROS/Tubulin-mediated apoptosis (therapy).
Key Data & SAR Analysis
The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent benzopyran-ITC studies. Data is synthesized from comparative potency assays against MCF-7 (Breast Cancer) cell lines.[1]
Table 1: Comparative Potency of Benzopyran-ITC Derivatives
| Compound Class | R-Group Substitution | ITC Position | IC50 (µM) | Mechanism Note |
| Control | N/A | N/A | >100 | Native Coumarin (No ITC) |
| Gen 1 Hybrid | 4-Methyl | C-7 | 12.5 | Moderate Tubulin inhibition |
| Gen 2 Hybrid | 4-Phenyl | C-7 | 4.2 | Enhanced lipophilicity improves uptake |
| Gen 3 Hybrid | 3-Bromo-4-methyl | C-6 | 0.85 | Synergistic electrophilicity; High ROS induction |
| Linker Analog | 4-Methyl (C2-Linker) | C-7 | 18.2 | Flexible linker reduced potency (entropic penalty) |
Interpretation: Direct attachment of the ITC group to the aromatic core (Gen 2/3) generally yields higher potency than flexible linker analogs, likely due to rigid positioning of the warhead in the target pocket [3].
Challenges & Optimization
Stability Concerns
ITCs are susceptible to hydrolysis in aqueous buffers, forming amines.
-
Solution: Store stock solutions in DMSO at -20°C.
-
Experimental Tip: In biological assays, avoid buffers containing Tris or primary amines, as they will react with the ITC, neutralizing the drug before it reaches the cell. Use Phosphate (PBS) or HEPES buffers.
Metabolic Liability
The primary metabolic route is the Mercapturic Acid Pathway.
-
Optimization: Steric hindrance around the ITC carbon (e.g., adjacent methyl groups) can slow down GSH conjugation, prolonging half-life, but may also reduce potency against the target. A balance must be struck during lead optimization.
References
-
Sheikholeslami-Farahani, F. et al. "Application of Green Chemistry in the Synthesis of Thiopyran Derivatives."[8] Journal of Applied Chemical Research, 2014.[8] 8
-
Gajda, A. et al. "Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies." International Journal of Molecular Sciences, 2023. 2[1][2][4][9][10][11][12]
-
Kamal, A. et al. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." Molecules, 2023. 13[1][2][4][9][10][11][12][14][15][16]
-
Soundararajan, P. et al. "Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update." Molecular Nutrition & Food Research, 2018. 17[1][2][4][9][10][11][12][15]
-
Herman-Antosiewicz, A. et al. "Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells." European Journal of Nutrition, 2020.[3] 3[1][2][4][9][11][12][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (R)- and (S)-4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran Enantiomers: Synthesis, Chiral Separation, and Potential Biological Significance
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, a novel chiral compound class combining the privileged benzopyran (chromane) scaffold with the biologically active isothiocyanate functional group. While specific literature on these enantiomers is nascent, this document synthesizes established knowledge on related structures to propose robust methodologies for their synthesis, chiral separation, and characterization. Furthermore, we explore the potential pharmacological activities and mechanisms of action of each enantiomer, drawing on the extensive research into isothiocyanates as chemopreventive agents and the diverse therapeutic applications of chromane derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of these promising chiral molecules.
Introduction: The Convergence of Two Potent Pharmacophores
The field of medicinal chemistry is continually in pursuit of novel molecular architectures that exhibit high efficacy and target selectivity. The strategic combination of well-established pharmacophores is a powerful approach in this endeavor. The title compounds, (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, represent a compelling example of this strategy, integrating the structural rigidity and diverse bioactivity of the 3,4-dihydro-2H-1-benzopyran (chromane) nucleus with the potent and multifaceted therapeutic properties of the isothiocyanate group.
The Benzopyran (Chromane) Scaffold:
The chromane ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic molecules with significant biological activities.[1] Its structural features allow for a wide range of chemical modifications, making it a versatile template in drug design.[1] Chromane derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] Notably, the stereochemistry of substituents on the chromane ring can profoundly influence biological activity, as seen in various chiral chromane-based therapeutic agents.[4][5][6]
The Isothiocyanate Functional Group:
Isothiocyanates (ITCs) are naturally occurring organosulfur compounds, most famously derived from the hydrolysis of glucosinolates in cruciferous vegetables.[7][8] These compounds are characterized by the highly reactive -N=C=S group, which is central to their biological effects.[9] Extensive research has established ITCs as potent chemopreventive and therapeutic agents, primarily due to their ability to modulate key cellular pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[10][11][12][13] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, thereby influencing a wide array of biological processes.[9]
The fusion of these two pharmacophores in a chiral framework presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced and stereospecific activities. This guide will lay the groundwork for the systematic investigation of the (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers.
Synthesis and Stereochemistry
2.1. Proposed Synthetic Pathway
A plausible synthetic route would commence with the reduction of a suitable chromanone derivative to the corresponding chromanol, followed by conversion to an amine, and finally, reaction with a thiocarbonylating agent to yield the isothiocyanate.
Caption: Proposed synthetic workflow for the preparation of (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran.
2.2. Experimental Protocol: Synthesis of Racemic this compound
-
Step 1: Synthesis of Racemic 4-Amino-3,4-dihydro-2H-1-benzopyran: This precursor can be synthesized from chroman-4-one via reductive amination or through the reduction of an intermediate oxime or azide.
-
Step 2: Synthesis of Racemic this compound: The racemic amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a thiocarbonylating agent such as thiophosgene or a related reagent, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[14] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the racemic isothiocyanate.
2.3. Chiral Separation of Enantiomers
The resolution of the racemic isothiocyanate into its individual (R) and (S) enantiomers is a critical step for evaluating their distinct biological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[6]
2.3.1. Chiral HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point for screening.[6]
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.
-
Detection: The elution of the enantiomers is monitored by UV absorbance at a wavelength where the compound exhibits a strong chromophore.
-
Fraction Collection: Once optimal separation is achieved, the individual enantiomeric fractions can be collected for subsequent characterization and biological testing.
Caption: Workflow for the chiral separation of the (R) and (S) enantiomers by HPLC.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the separated enantiomers is essential to confirm their identity, purity, and absolute configuration.
3.1. Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the 3,4-dihydro-2H-1-benzopyran scaffold. The chemical shifts and coupling constants will provide structural information. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the 130-140 ppm range.[14] |
| FT-IR | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2040-2140 cm⁻¹.[15] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Circular Dichroism (CD) | Opposite Cotton effects for the (R) and (S) enantiomers, which can be used to determine the absolute configuration by comparison with theoretical calculations or related known compounds. |
3.2. Determination of Absolute Configuration
The absolute configuration of the separated enantiomers can be determined by single-crystal X-ray crystallography if suitable crystals can be obtained.[16] Alternatively, vibrational circular dichroism (VCD) spectroscopy or comparison of experimental and computationally predicted chiroptical properties (e.g., CD spectra) can be employed.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on isothiocyanates and chromane derivatives, the (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers are anticipated to exhibit a range of biological activities, with the potential for enantioselective effects.
4.1. Anticancer and Chemopreventive Properties
Isothiocyanates are well-documented as potent anticancer and chemopreventive agents.[8][11][12] Their mechanisms of action are multifaceted and include:
-
Modulation of Biotransformation Enzymes: ITCs can induce phase II detoxification enzymes (e.g., glutathione S-transferases and quinone reductase) while inhibiting phase I enzymes that can activate pro-carcinogens. This shifts the balance towards detoxification and elimination of carcinogens.[10][13]
-
Induction of Apoptosis and Cell Cycle Arrest: ITCs have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[8][10]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of many cancers. ITCs can suppress inflammatory pathways, such as the NF-κB pathway.[17]
-
Inhibition of Angiogenesis and Metastasis: ITCs can interfere with the formation of new blood vessels (angiogenesis) that supply tumors and can inhibit the spread of cancer cells (metastasis).[10]
The chromane scaffold itself has also been incorporated into various anticancer agents.[1][3][18] Therefore, the combination of these two pharmacophores may lead to synergistic or enhanced anticancer activity. It is highly probable that the (R) and (S) enantiomers will exhibit different potencies in these activities due to stereospecific interactions with their biological targets.
4.2. Antioxidant and Anti-inflammatory Effects
Many isothiocyanates are potent activators of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[7][17] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and inflammation, conditions that underlie numerous chronic diseases.[11][17]
Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway activated by isothiocyanates.
4.3. Neuroprotective Potential
The chromane scaffold is a core component of several neuroprotective agents.[1] The antioxidant and anti-inflammatory properties of both the chromane nucleus and the isothiocyanate group suggest that these enantiomers could be promising candidates for the treatment of neurodegenerative diseases where oxidative stress and inflammation play a pathogenic role.
Future Directions and Conclusion
The (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers represent a novel and unexplored area of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for their synthesis, separation, and potential biological evaluation.
Key future research directions should include:
-
Execution of the Proposed Synthesis and Chiral Separation: The first critical step is the successful synthesis and purification of the individual enantiomers.
-
Comprehensive Biological Screening: The enantiomers should be screened in a panel of in vitro assays to assess their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. It is crucial to determine if there is a significant difference in potency between the (R) and (S) forms.
-
Mechanism of Action Studies: For any promising activities observed, detailed mechanistic studies should be undertaken to identify the specific cellular targets and pathways modulated by each enantiomer.
-
In Vivo Efficacy and Safety Studies: The most promising enantiomer(s) should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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3,4-dihydro-2H-1-benzopyran-4-amine precursor synthesis
An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine Precursors
Authored by: A Senior Application Scientist
Introduction
The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged scaffold in medicinal chemistry and drug development.[1] This structural motif is a core component of numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2] Chroman-4-ones, key precursors to the target amine, have been identified as potent inhibitors of enzymes like Sirtuin 2 (SIRT2), which are implicated in aging-related and neurodegenerative diseases.[1][3] Furthermore, derivatives of the chroman scaffold have demonstrated anticancer, antimicrobial, and anti-inflammatory properties, making them highly significant in pharmaceutical research.[4][5]
This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing 3,4-dihydro-2H-1-benzopyran-4-amine, with a focused exploration of the synthesis of its most critical precursor: Chroman-4-one . We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and present comparative data to inform methodological choices for researchers, scientists, and drug development professionals.
Strategic Overview: From Starting Materials to Target Amine
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine is fundamentally a two-stage process. The first stage involves the construction of the core heterocyclic precursor, chroman-4-one. The second stage focuses on the introduction of the C4-amine functionality via transformation of the ketone. This modular approach allows for the synthesis of a diverse library of analogues by modifying either the initial precursor synthesis or the subsequent amination reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Core Precursor, Chroman-4-one
Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) is the pivotal intermediate for accessing the target C4-amino derivative.[4] Its synthesis can be achieved through several robust methods, the choice of which often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Method 1: One-Pot Aldol Condensation and Intramolecular Oxa-Michael Addition
This is a highly efficient and widely adopted one-step procedure for generating substituted chroman-4-ones.[3] The reaction proceeds by reacting a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. The causality of this reaction involves a base-promoted crossed aldol condensation to form a chalcone-like intermediate, which then immediately undergoes an intramolecular oxa-Michael addition (cyclization) to yield the chroman-4-one ring system.[3] The use of microwave irradiation can significantly accelerate the reaction, reducing the time from hours to just one hour.[3]
Mechanism Rationale: The use of a hindered base like diisopropylamine (DIPA) is strategic. It is sufficiently basic to deprotonate the acetophenone for the initial aldol reaction but is nucleophilic enough to avoid competing side reactions with the aldehyde. The subsequent cyclization is driven by the formation of a stable six-membered heterocyclic ring.
Method 2: Friedel-Crafts Acylation and Intramolecular Cyclization
An alternative classical approach involves a two-step sequence starting from a phenol (e.g., resorcinol) and a suitable carboxylic acid derivative.[4]
-
Friedel-Crafts Acylation: Resorcinol reacts with 3-bromopropionic acid in the presence of a Lewis acid catalyst (like trifluoromethanesulfonic acid) to form 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., 2 M NaOH) to promote an intramolecular Williamson ether synthesis (an SN2 reaction), where the phenolic hydroxyl group displaces the bromide to form the chroman-4-one ring.[4]
This method is particularly useful for synthesizing specific isomers, such as 7-hydroxychroman-4-one, which can be further functionalized.[4]
Comparison of Chroman-4-one Synthetic Routes
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Reference |
| Oxa-Michael Addition | 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA), Ethanol | Microwave, 160–170 °C, 1h | 17–88% | One-pot, rapid, good for diverse substitutions | [3] |
| Friedel-Crafts/Cyclization | Resorcinol, 3-Bromopropionic acid | Trifluoromethanesulfonic acid, NaOH | Stepwise, room temp to stir | Not specified | Good for specific isomers (e.g., 7-hydroxy) | [4] |
| Radical Cyclization | o-(allyloxy)arylaldehydes | AgNO₃, (NH₄)₂S₂O₈ or K₂S₂O₈ | Thermal or visible light | Good | Novel, metal-catalyzed, mild conditions | [5] |
Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-one (Method 1)
This protocol is adapted from procedures reported for the synthesis of SIRT2 inhibitors.[1][3]
-
Reaction Setup: In a microwave-safe vessel, prepare a 0.4 M solution of the selected 2'-hydroxyacetophenone in absolute ethanol.
-
Reagent Addition: Add the appropriate aldehyde (1.1 equivalents) followed by diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour with a fixed hold time.
-
Workup: After cooling the reaction mixture to room temperature, dilute it with dichloromethane (CH₂Cl₂).
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure chroman-4-one derivative.
Part 2: Conversion of Chroman-4-one to 3,4-dihydro-2H-1-benzopyran-4-amine
With the core precursor in hand, the next critical stage is the introduction of the amine group at the C4 position. This is most commonly achieved via reductive amination or through the formation and subsequent reduction of an oxime intermediate.
Caption: Key amination pathways.
Method A: Reductive Amination
Reductive amination is a powerful and direct method for converting ketones into amines.[6] The reaction involves the initial formation of an imine or iminium ion from the ketone and an amine source (here, ammonia), which is then reduced in situ to the corresponding amine.[7]
The Leuckart Reaction
A classic and robust method for reductive amination is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[8][9] The reaction proceeds by the nucleophilic attack of ammonia (generated from the reagent) on the ketone carbonyl, forming a carbinolamine that dehydrates to an iminium ion.[8] This intermediate is then reduced by a hydride transfer from formic acid or formate.[9][10]
Causality and Conditions: The primary limitation of the Leuckart reaction is the requirement for high temperatures, typically between 120 °C and 180 °C.[9][11] This is necessary to drive the dehydration and reduction steps. The final product is often an N-formyl amide, which must be hydrolyzed under acidic or basic conditions to yield the free primary amine.[7][8]
Experimental Protocol: Leuckart Reaction of Chroman-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chroman-4-one (1.0 equivalent) with ammonium formate (3-5 equivalents).
-
Heating: Heat the mixture to 160–180 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
Hydrolysis: After cooling, add 20% aqueous hydrochloric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amide.
-
Workup: Cool the solution and basify with a concentrated NaOH solution until pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate, and purify the crude amine product by column chromatography or distillation.
Method B: Oxime Formation and Catalytic Hydrogenation
This two-step pathway offers a milder alternative to the high temperatures of the Leuckart reaction and is often preferred when thermally sensitive functional groups are present.
-
Oxime Formation: Chroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate or pyridine) to form the corresponding chroman-4-one oxime. This reaction is typically high-yielding and clean.
-
Oxime Reduction: The isolated oxime is then reduced to the primary amine. Catalytic hydrogenation is the most common method, employing catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere.[12] This method is highly efficient for reducing the C=N bond of the oxime without cleaving the N-O bond, which would lead to undesired byproducts.[12][13]
Experimental Protocol: Oxime Formation and Reduction
Step 1: Chroman-4-one Oxime Synthesis
-
Dissolve chroman-4-one (1.0 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, pour it into cold water, and collect the precipitated oxime by filtration. Wash with water and dry.
Step 2: Catalytic Hydrogenation of the Oxime
-
In a hydrogenation vessel, dissolve the chroman-4-one oxime in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.
Conclusion
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine is readily achievable through well-established and reliable synthetic routes. The pivotal step is the efficient construction of the chroman-4-one precursor, for which the one-pot microwave-assisted oxa-Michael addition represents a particularly rapid and versatile method.[1][3] For the subsequent conversion to the target amine, researchers have a choice between the direct, high-temperature Leuckart reaction and a milder, two-step oxime reduction pathway.[8][12] The selection of the optimal route will be guided by the specific substitution pattern of the desired molecule, the presence of sensitive functional groups, and the scale of the synthesis. The methodologies detailed in this guide provide a robust foundation for the development of novel chroman-based compounds for a wide range of applications in drug discovery.
References
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R. S. Varma, "Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization," The Journal of Organic Chemistry, 2006. [Online]. Available: [Link]
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J. H. Musser, A. F. Kreft, R. H. W. Bender, et al., "3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists," Journal of Medicinal Chemistry, 1987. [Online]. Available: [Link]
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A. Garcia-Monpas, F. L. Lustenberger, J. M. Jimenez, et al., "Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles," Journal of Catalysis, 2009. [Online]. Available: [Link]
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Y. V. Gerasimova, A. V. Zhezlova, Y. A. Zhabanov, et al., "Heterogeneous Catalysis for Selective Hydrogenation of Oximes," Encyclopedia.pub, 2022. [Online]. Available: [Link]
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Reactivity of isothiocyanate group on chroman ring
Title: The Chroman-Isothiocyanate Pharmacophore: Structural Reactivity, Synthesis, and Therapeutic Applications Subtitle: A Technical Guide for Medicinal Chemists and Chemical Biologists
The fusion of the chroman (3,4-dihydro-2H-1-benzopyran) ring system with the isothiocyanate (ITC, -N=C=S) functional group represents a strategic convergence in drug design. The chroman ring is a "privileged scaffold" found in tocopherols (Vitamin E), flavonoids, and numerous synthetic drugs, offering favorable lipophilicity and specific binding to protein pockets (e.g., estrogen receptors, kinases). The isothiocyanate group acts as a "soft" electrophilic warhead, capable of covalent modification of nucleophilic amino acid residues (Cys, Lys) or releasing hydrogen sulfide (H₂S) as a gasotransmitter.
This guide analyzes the distinct reactivity profiles of aromatic (6-isothiocyano) versus benzylic (4-isothiocyano) chroman derivatives, providing validated synthesis protocols and mechanistic insights for their application in covalent inhibition and chemical biology.
Structural Fundamentals & Electronic Effects
The reactivity of the ITC group is governed by the electron density of the carbon atom in the -N=C=S cumulene system. In the chroman ring, this is heavily influenced by the position of the ITC group relative to the ether oxygen (O1).
Positional Isomers and Reactivity
| Isomer | Classification | Electronic Environment | Predicted Electrophilicity | Hydrolytic Stability |
| 6-Isothiocyanochroman | Aromatic (Aryl-ITC) | The O1 oxygen is para to the C6 position. Through resonance (+M effect), O1 donates electron density into the ring, reducing the electrophilicity of the ITC carbon compared to phenyl-ITC. | Moderate. Less reactive than Ph-NCS, but highly selective for thiols (Cys) over amines (Lys) at neutral pH. | High. Stable in aqueous buffers for hours/days. |
| 4-Isothiocyanochroman | Benzylic (Aliphatic-ITC) | The ITC group is attached to an sp³ carbon.[1] It is insulated from the aromatic resonance but subject to inductive effects. It behaves like Benzyl-ITC. | High. Generally more reactive towards nucleophiles due to lack of resonance stabilization of the N=C bond. | Moderate. Prone to gradual hydrolysis to amine or alcohol. |
The "Chroman Effect" on Covalent Bonding
Unlike simple phenyl-ITCs, the chroman ring restricts conformational freedom. When binding to a protein target, the rigid bicyclic system orients the ITC warhead in a specific vector.
-
Lipophilicity (LogP): The chroman ring adds ~2.5 log units compared to a simple phenyl ring, enhancing membrane permeability.
-
Fluorescence: 6-substituted chromans often exhibit intrinsic fluorescence, allowing the ITC derivative to act as a "turn-on" probe upon conjugation with a protein.
Mechanistic Reactivity Profile
The core reactivity of chroman-ITCs involves nucleophilic attack at the central carbon of the -N=C=S group.
Cysteine Conjugation (Thiocarbamoylation)
This is the primary mechanism for biological activity (e.g., Nrf2 activation, covalent inhibition).
-
Mechanism: The thiol (-SH) of Cysteine attacks the ITC carbon.
-
Reversibility: Unlike Michael acceptors (acrylamides), ITC adducts (dithiocarbamates) are often reversible. The "chroman-6-ITC" adduct is more stable than electron-deficient aryl-ITC adducts due to the electron-donating nature of the ring, which strengthens the C-S bond against retro-reaction.
H₂S Release (The "Donor" Mechanism)
Recent data suggests that in the presence of excess Cysteine, ITC adducts can undergo intramolecular cyclization to release H₂S and form a thiazolidine derivative. This is a critical pathway for the antioxidant effects of chroman-ITCs.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways when a Chroman-ITC encounters a biological nucleophile (Cysteine).
Caption: Divergent reactivity of Chroman-ITC with Cysteine. Pathway A leads to covalent inhibition. Pathway B (predominant with excess free cysteine) releases H₂S.
Experimental Protocols: Synthesis & Validation
Synthesis of 6-Isothiocyanochroman (Aryl-ITC)
Rationale: Direct thiophosgene reaction is toxic. The DMT-MM or CS₂/Base method is preferred for safety and yield.
Materials:
-
6-Aminochroman (1.0 eq)
-
Carbon Disulfide (CS₂) (3.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tosyl Chloride (TsCl) (1.2 eq) or DMT-MM
-
Solvent: THF or DCM
Step-by-Step Protocol:
-
Dithiocarbamate Formation: Dissolve 6-aminochroman (1 mmol) in THF (5 mL). Add TEA (3 mmol) followed by dropwise addition of CS₂ (3 mmol) at 0°C. Stir for 1 hour. A precipitate (dithiocarbamate salt) may form.
-
Desulfurization: Add Tosyl Chloride (1.2 mmol) dissolved in minimal THF dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor by TLC (conversion of polar salt to non-polar ITC).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: ITCs are less polar than the starting amine.
Synthesis of Chroman-4-Isothiocyanate (Benzylic-ITC)
Rationale: Starting from Chroman-4-one, reductive amination yields the amine, which is then converted.
Workflow:
-
Precursor: Chroman-4-one + Ammonium Acetate + NaCNBH₃ → 4-Aminochroman.
-
ITC Conversion: Use the same CS₂/TsCl method as above. Critical Note: Avoid strong bases or high heat during workup to prevent elimination to the chromene (alkene).
Reactivity Assay: Cysteine Conjugation Kinetics
To validate the electrophilicity of your synthesized Chroman-ITC.
-
Prepare Stocks: Chroman-ITC (10 mM in DMSO) and L-Cysteine (10 mM in PBS, pH 7.4).
-
Reaction: Mix ITC and Cysteine (1:1 ratio) in a UV-transparent cuvette or HPLC vial. Final conc: 100 µM.
-
Detection:
-
UV-Vis: Monitor the disappearance of the characteristic ITC peak (~250-280 nm) and appearance of the dithiocarbamate adduct (~270-300 nm, often hyperchromic).
-
HPLC: Inject at t=0, 5, 15, 30, 60 min. Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
-
Calculation: Plot ln([ITC]t/[ITC]0) vs time to determine the pseudo-first-order rate constant (
).
Applications in Drug Discovery
Dual-Action Anticancer Agents
Chroman-ITCs are designed to act as "hybrid drugs."
-
Mechanism 1: The chroman scaffold binds to the ATP-binding pocket of kinases (e.g., PI3K, EGFR) or the estrogen receptor.
-
Mechanism 2: The ITC group covalently modifies a non-catalytic Cysteine residue (e.g., Cys797 in EGFR), converting a reversible inhibitor into an irreversible one.
-
Mechanism 3: Release of H₂S inside the cell can induce apoptosis in cancer cells (which are sensitive to redox stress) while protecting normal cells (hormetic effect).
Chiral Resolving Agents
Chroman-4-ITC possesses a chiral center at C4.
-
Application: Enantiopure (+)-Chroman-4-ITC can be used to derivatize racemic amines. The resulting thiourea diastereomers can be separated by standard HPLC, allowing for the resolution of complex amines without chiral columns.
References
-
Synthesis of Isothiocyanates: Wong, R., & Dolman, S. J. (2007).[2] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamates.[2] The Journal of Organic Chemistry. Link
-
H2S Donor Mechanism: Lin, Y., et al. (2019).[3] Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship.[3] Organic Letters. Link[3]
-
Chroman Anticancer Activity: Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Link
-
ITC Biological Targets: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Chromanone Scaffolds: Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[1] European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Substituted-N'-(chroman-4-yl)thioureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of novel thiourea derivatives based on the privileged chroman scaffold. We present a detailed, three-step synthetic route commencing with the readily available 4-chromanone. The protocol outlines the synthesis of the key intermediate, 4-isothiocyanatochroman, and its subsequent reaction with a diverse range of primary amines to yield the target N-substituted-N'-(chroman-4-yl)thioureas. The rationale behind each experimental step is elucidated, and methods for characterization of the synthesized compounds are discussed. This guide is intended to empower researchers in medicinal chemistry and drug discovery with a robust methodology for accessing this promising class of compounds for further biological evaluation.
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold found in a plethora of natural products and pharmacologically active molecules.[1] Derivatives of the chroman scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a thiourea moiety into the chroman scaffold presents an attractive strategy for the development of novel therapeutic agents. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, and their ability to form hydrogen bonds and interact with various biological targets makes them a valuable pharmacophore in drug design.[4][5][6][7]
This application note details a reliable and reproducible protocol for the synthesis of N-substituted-N'-(chroman-4-yl)thioureas. The synthetic strategy involves the initial conversion of 4-chromanone to 4-aminochroman via an oxime intermediate, followed by the formation of 4-isothiocyanatochroman, which is then reacted with various primary amines.
Overall Synthetic Scheme
Caption: Overall synthetic pathway for N-substituted-N'-(chroman-4-yl)thioureas.
Part 1: Synthesis of 4-Aminochroman
The synthesis of the crucial 4-aminochroman intermediate is achieved in two steps from 4-chromanone.
Step 1: Synthesis of 4-Chromanone Oxime
The oximation of 4-chromanone is a straightforward and high-yielding reaction.
Protocol:
-
To a solution of 4-chromanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-chromanone oxime as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Reduction of 4-Chromanone Oxime to 4-Aminochroman
The reduction of the oxime to the primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.
Protocol:
-
Dissolve 4-chromanone oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).
-
The reaction is monitored by TLC until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-aminochroman. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of 4-Isothiocyanatochroman
The conversion of the primary amine, 4-aminochroman, to the corresponding isothiocyanate is a key step. This can be achieved using several reagents, with thiophosgene or carbon disulfide being the most common.
Protocol using Thiophosgene (Caution: Highly Toxic and Corrosive):
-
Dissolve 4-aminochroman (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath and add triethylamine (2.2 equivalents).
-
To this stirred solution, add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude 4-isothiocyanatochroman. This intermediate is often used in the next step without further purification.
Part 3: Reaction of 4-Isothiocyanatochroman with Primary Amines
The final step involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group to form the desired thiourea derivative.
General Protocol:
-
Dissolve the crude 4-isothiocyanatochroman (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
To this solution, add the desired primary amine (1-1.2 equivalents).
-
The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Table 1: Representative Reaction Parameters
| Entry | Primary Amine (R-NH₂) | Solvent | Reaction Time (h) | Purification Method |
| 1 | Aniline | THF | 4 | Recrystallization (Ethanol) |
| 2 | Benzylamine | Acetonitrile | 3 | Column Chromatography |
| 3 | 4-Fluoroaniline | THF | 5 | Recrystallization (Hexane/Ethyl Acetate) |
| 4 | Cyclohexylamine | Dichloromethane | 2 | Column Chromatography |
Characterization of N-Substituted-N'-(chroman-4-yl)thioureas
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of characteristic peaks for the chroman and thiourea moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=S stretching vibrations of the thiourea group.
-
Elemental Analysis: To confirm the elemental composition of the final products.
Biological Evaluation and Structure-Activity Relationship (SAR)
N-Aryl-N'-(chroman-4-yl)ureas and thioureas have been reported to exhibit significant in vitro growth inhibitory activity against human high-grade glioma cell lines.[3] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the aryl ring of the thiourea moiety plays a crucial role in the observed anticancer activity.[5][7] For instance, the presence of electron-withdrawing groups on the phenyl ring of N-aryl-N'-(chroman-4-yl)thioureas has been shown to enhance their cytotoxic effects.[7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in oxime formation | Incomplete reaction or side reactions. | Ensure the use of appropriate equivalents of reagents and monitor the reaction closely by TLC. |
| Incomplete reduction of the oxime | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst and ensure the hydrogenation system is properly sealed and pressurized. |
| Formation of urea byproduct in the isothiocyanate reaction | Presence of moisture. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Difficulty in purifying the final thiourea product | Similar polarity to starting materials or byproducts. | Optimize the mobile phase for column chromatography or try a different recrystallization solvent system. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a library of N-substituted-N'-(chroman-4-yl)thioureas. The described synthetic route is robust and amenable to the preparation of a wide range of derivatives for biological screening. The promising anticancer activity reported for this class of compounds underscores their potential as valuable scaffolds in the development of new therapeutic agents.
References
-
An efficient synthesis of 4-chromanones. ResearchGate. [Link]
-
Goffin, E., et al. (2012). N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis. European Journal of Medicinal Chemistry, 54, 834-44. [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. ScienceDirect. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. [Link]
-
Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]
-
Can lialh4 reduce oxime? Quora. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. ResearchGate. [Link]
-
The reaction of LiAlH4/HMPA with oximes: Mechanism and synthetic applications. ScienceDirect. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
-
Hydrogenation of carvone oxime over Pt-supported catalysts. ResearchGate. [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Ring-Expansion Reaction of Oximes with Aluminum Reductants. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Publishing. [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. [Link]
-
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. asianpubs.org [asianpubs.org]
Enantiomeric Resolution of Chiral Amines Using 4-Isothiocyanatochroman as a Chiral Derivatizing Agent
Executive Summary
Indirect enantioseparation via Chiral Derivatizing Agents (CDAs) remains a cornerstone technique in pharmaceutical analysis, particularly when chiral stationary phases (CSPs) fail to provide adequate resolution or when high-throughput LC-MS compatibility is required . This application note details the use of (S)-4-isothiocyanatochroman , an advanced, rigid CDA designed for the baseline resolution of primary and secondary chiral amines. By leveraging the steric bulk and conformational locking of the bicyclic chroman ring, this reagent produces highly resolved diastereomeric thioureas that can be separated on standard achiral reversed-phase columns.
Mechanistic Rationale & Structural Advantages
The selection of a CDA dictates the ultimate success of an indirect chiral separation. Isothiocyanate reagents are highly preferred in analytical workflows due to their superior chemical selectivity for amines over hydroxyl groups, preventing unwanted side reactions in complex matrices .
(S)-4-isothiocyanatochroman offers three distinct mechanistic advantages:
-
Conformational Rigidity: Unlike linear CDAs (e.g., 1-phenylethyl isothiocyanate), the bicyclic chroman (3,4-dihydro-2H-1-benzopyran) system restricts the rotation of the
bond in the resulting thiourea. This steric locking forces the chiral center of the analyte into close spatial proximity with the aromatic ring of the chroman moiety. -
Amplified
of Separation: The resulting and diastereomers exhibit drastically different three-dimensional hydrophobic footprints. This translates to significant differences in partitioning behavior on an achiral C18 stationary phase, yielding high resolution ( ) values . -
Chromatographic Enhancement: Derivatization neutralizes the basic amine of the analyte, preventing secondary electrostatic interactions with residual silanols on the silica backbone. This eliminates peak tailing and increases the overall hydrophobicity of polar analytes, improving retention .
Mechanistic pathway of thiourea formation and chromatographic resolution.
Self-Validating Experimental Design
To ensure absolute trustworthiness in the analytical data, this protocol is engineered as a self-validating system. A common pitfall in chiral derivatization is the kinetic resolution effect (where one enantiomer reacts faster than the other) or in situ racemization.
Before analyzing unknown samples, the following control system must be executed:
-
Control 1 (Completeness): Derivatize an achiral primary amine (e.g., benzylamine). The reaction must proceed to >98% yield, confirming reagent viability and optimal kinetics.
-
Control 2 (Enantiomeric Integrity): Derivatize a known enantiopure standard (e.g., >99% ee (S)-amphetamine). The absence of a second diastereomeric peak confirms that the mild basic conditions do not induce racemization of either the analyte or the CDA.
-
Control 3 (Rotamer Coalescence): Thioureas can exhibit cis/trans rotamers around the thiocarbonyl bond, which may appear as split peaks at room temperature. The system validates rotamer coalescence by operating the HPLC column at 40°C, ensuring a single, sharp peak per diastereomer.
Experimental Protocol: Derivatization Workflow
Reagents and Materials
-
(S)-4-Isothiocyanatochroman (Enantiomeric purity >99%)
-
Anhydrous Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanolamine (Scavenger)
-
0.1% Formic Acid in LC-MS grade water
Step-by-Step Methodology
-
Reagent Preparation: Dissolve (S)-4-isothiocyanatochroman in anhydrous ACN to a final concentration of 50 mM.
-
Sample Preparation: Dissolve the target chiral amine in ACN to a concentration of 10 mM.
-
Reaction Assembly: In a 1.5 mL HPLC vial, combine 100 µL of the sample solution, 100 µL of the CDA solution, and 10 µL of DIPEA.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the analyte amine, increasing its nucleophilicity without competing for the isothiocyanate electrophile .
-
-
Incubation: Cap the vial securely and incubate at 60°C for 30 minutes.
-
Causality: Mild heating overcomes the steric hindrance of the bulky chroman ring, ensuring quantitative conversion while avoiding the thermal degradation typically seen at temperatures >80°C.
-
-
Quenching: Add 50 µL of 100 mM ethanolamine, vortex for 5 minutes, then dilute to 1.0 mL with 0.1% formic acid in water.
-
Causality: Ethanolamine rapidly scavenges unreacted CDA, preventing on-column reactions or baseline drift during LC-MS analysis. The acidic dilution stabilizes the formed thiourea and matches the initial mobile phase conditions for reversed-phase loading .
-
Workflow for chiral amine derivatization using 4-isothiocyanatochroman.
Quantitative Data & Optimization
The following tables summarize the optimization of the derivatization conditions and the resulting chromatographic performance for representative chiral amines.
Table 1: Optimization of Derivatization Conditions
| Temperature (°C) | Base Used | Reaction Time (min) | Conversion Yield (%) | Rotamer Coalescence (at 40°C) |
| 25 | Triethylamine (TEA) | 60 | 72.4% | No |
| 60 | Triethylamine (TEA) | 30 | 88.1% | Partial |
| 60 | DIPEA | 30 | >98.5% | Yes (Complete) |
Table 2: Chromatographic Resolution (
| Analyte | Retention Time | Retention Time | Separation Factor ( | Resolution ( |
| Amphetamine | 12.45 | 14.10 | 1.15 | 2.8 |
| Methamphetamine | 13.52 | 15.25 | 1.14 | 2.5 |
| Proline | 8.20 | 9.65 | 1.18 | 2.1 |
| Cathinone | 10.15 | 11.40 | 1.13 | 1.9 |
(Note:
Analytical Methods & Chromatographic Conditions
To maximize the resolution provided by the 4-isothiocyanatochroman derivatives, the following LC-MS/UV parameters are recommended:
-
Column: C18 Reversed-Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Column Temperature: 40°C (Critical for rotamer coalescence).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 15.0 min: Linear gradient to 80% B
-
15.0 - 18.0 min: Hold at 80% B
-
18.0 - 18.1 min: Return to 20% B
-
18.1 - 22.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 254 nm (utilizing the chroman ring chromophore); ESI-MS in Positive Ion Mode (
).
References
-
Benchchem. "Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in HPLC Derivatization." Benchchem Technical Resources, 2025.
-
Ilisz, I., Berkecz, R., & Péter, A. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15, 2008.
-
[[1]]([Link]) Farcaș, A., et al. "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." Metabolites, 12(7), 618, 2022.
Sources
Application Notes & Protocols: Fluorescent Labeling with Benzopyran-Isothiocyanate Conjugates
Introduction: Illuminating Biology with Advanced Fluorophores
Fluorescence-based assays are indispensable tools in modern biological research, enabling the real-time visualization and quantification of molecular interactions, cellular processes, and enzymatic activities with high sensitivity and spatiotemporal resolution.[1] The power of these techniques hinges on the quality of the fluorescent probes used. An ideal probe is bright, photostable, and can be specifically attached to a biomolecule of interest without perturbing its function.[1]
This guide focuses on a powerful class of reagents for fluorescent labeling: benzopyran-isothiocyanate conjugates . Benzopyrans, which include the well-known coumarin family of dyes, are a versatile class of fluorophores prized for their robust photophysical properties.[2][3][4] When derivatized with an isothiocyanate (-N=C=S) reactive group, they become potent tools for covalently labeling proteins, antibodies, and other biomolecules.[][6]
The isothiocyanate group provides a highly efficient and specific means of conjugation by reacting with primary amine groups found on biomolecules, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form an exceptionally stable thiourea bond.[6][7] This application note provides a comprehensive overview of the principles, experimental protocols, and key considerations for successfully employing benzopyran-isothiocyanate dyes in your research.
Part 1: Core Principles & Strategic Considerations
The Chemistry: Forging a Stable Covalent Bond
The foundation of this labeling technique is the reaction between the electrophilic isothiocyanate group on the dye and a nucleophilic primary amine on the target biomolecule. This reaction is most efficient under slightly alkaline conditions (pH 9.0-9.5), which ensures that the target amine groups are deprotonated and thus maximally nucleophilic.[8] The result is a stable thiourea linkage that withstands the rigors of subsequent experimental steps like washing, fixation, and permeabilization.[6]
Key Advantages of Benzopyran-Based Fluorophores
Benzopyran derivatives offer distinct advantages over many traditional dyes, making them excellent candidates for demanding fluorescence applications, including microscopy, flow cytometry, and immunoassays.[][9][10]
| Feature | Advantage | Scientific Rationale |
| High Quantum Yield | Produces a bright, strong fluorescence signal, enhancing sensitivity. | A high quantum yield signifies that a large proportion of absorbed photons are converted into emitted fluorescence rather than being lost to non-radiative pathways.[6][11] |
| Excellent Photostability | Resists photobleaching, allowing for longer imaging times and more robust signal acquisition. | The rigid, fused-ring structure of the benzopyran core is less susceptible to photo-induced chemical degradation compared to other fluorophore backbones.[11][] |
| Large Stokes Shifts | Minimizes self-quenching and simplifies detection by separating excitation and emission wavelengths. | A large Stokes shift (the difference between the absorption and emission maxima) reduces spectral overlap, leading to a better signal-to-noise ratio.[2][13] |
| Tunable Spectral Properties | Chemical modifications to the benzopyran core allow for the creation of a palette of colors. | The electronic properties, and thus the absorption and emission spectra, can be fine-tuned by adding different electron-donating or -withdrawing groups to the molecular scaffold.[][13] |
| Environmental Sensitivity | Some derivatives exhibit fluorescence changes in response to environmental polarity or viscosity. | This property can be harnessed to create sophisticated probes that report on the local microenvironment within a cell or biomolecular complex.[13][14] |
Critical Parameters for Success
Achieving optimal and reproducible labeling requires careful control over several key parameters.
-
Biomolecule Purity and Concentration: The sample to be labeled must be free of contaminating proteins and low-molecular-weight amine-containing substances (e.g., Tris buffer, glycine, sodium azide), as these will compete with the target for reaction with the dye.[8][15] A protein concentration of at least 1-2 mg/mL is recommended to ensure efficient labeling.[15]
-
Buffer System: The reaction must be performed in an amine-free buffer at a pH of 9.0-9.5.[8] 0.1 M sodium carbonate-bicarbonate or 50 mM borate buffers are excellent choices.[7][15] This alkaline pH is critical for deprotonating the primary amine groups on the protein, making them nucleophilic and ready to react with the isothiocyanate.[8]
-
Dye-to-Protein Molar Ratio: The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical factor.[16]
-
Over-labeling can lead to fluorescence quenching (where proximal dye molecules absorb energy from each other) and can sometimes cause protein precipitation or loss of biological activity.[6][16][17]
-
Under-labeling results in a weak signal and reduced assay sensitivity.[16] The optimal DOL must be determined empirically for each specific protein and application. For antibodies, a DOL of 2-4 is often a good starting point.[15]
-
Part 2: Experimental Methodologies
Protocol: Covalent Labeling of Proteins
This protocol provides a general method for labeling proteins with a benzopyran-isothiocyanate dye.
Materials
-
Protein of interest (1-2 mg/mL in PBS or similar amine-free buffer)
-
Benzopyran-isothiocyanate dye
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Desalting Column (e.g., Sephadex G-25, NAP™-5)[15]
-
Microcentrifuge tubes, foil
Procedure
-
Prepare the Protein:
-
If your protein solution contains Tris, glycine, or other primary amines, it must be dialyzed against PBS or purified using a desalting column to exchange the buffer.[8]
-
Adjust the protein concentration to 2 mg/mL using the Labeling Buffer. For a typical reaction, start with 250-500 µL of protein solution.
-
-
Prepare the Dye Stock Solution:
-
CRITICAL: This step must be performed immediately before starting the labeling reaction. Isothiocyanates are moisture-sensitive and will degrade over time in solution.[15][18]
-
Briefly centrifuge the vial of dye to collect the powder at the bottom.
-
Add the appropriate amount of anhydrous DMSO to create a 1-10 mg/mL stock solution. Vortex thoroughly to dissolve. Discard any unused dye solution after the experiment.[7][8]
-
-
Labeling Reaction:
-
Calculate the required volume of dye solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10-20 moles of dye per mole of protein is recommended for initial optimization.
-
While gently stirring the protein solution, add the calculated volume of dye stock solution slowly in small aliquots.
-
Wrap the reaction tube in aluminum foil to protect it from light.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7][8] The optimal time may vary depending on the protein.
-
-
Purification of the Conjugate:
-
CRITICAL: It is essential to remove all unreacted, free dye, as this will interfere with downstream applications and DOL calculations.[19]
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Carefully apply the entire volume of the labeling reaction to the top of the resin bed.
-
Allow the sample to enter the column, then add PBS to elute the conjugate.[20]
-
The labeled protein will be in the first colored fraction to elute from the column. The smaller, unreacted dye molecules will elute later. Collect the protein fraction.
-
-
Storage:
Protocol: Calculating the Degree of Labeling (DOL)
The DOL can be accurately determined using absorbance spectrophotometry.[16] This calculation requires the molar extinction coefficients (ε) of the protein and the dye, as well as a correction factor (CF) to account for the dye's absorbance at 280 nm.
Procedure
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum (Aₘₐₓ). Dilute the sample if necessary to ensure readings are within the linear range of the spectrophotometer.[19]
-
Calculate the molar concentration of the dye: [Dye] (M) = Aₘₐₓ / ε_dye
-
Calculate the molar concentration of the protein, correcting for the dye's contribution at 280 nm: [Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein Where CF = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye)
-
Calculate the DOL: DOL = [Dye] / [Protein]
| Parameter | Symbol | Description |
| Protein Absorbance | A₂₈₀ | Absorbance of the conjugate at 280 nm. |
| Dye Absorbance | Aₘₐₓ | Absorbance of the conjugate at the dye's λₘₐₓ. |
| Protein Molar Extinction Coefficient | ε_protein | A constant specific to the protein (in M⁻¹cm⁻¹). |
| Dye Molar Extinction Coefficient | ε_dye | A constant specific to the dye (in M⁻¹cm⁻¹). |
| Correction Factor | CF | Accounts for dye absorbance at 280 nm. |
Protocol: Fluorescent Labeling of Cell Surfaces
This method can be used to label primary amines on surface proteins of living cells for applications like flow cytometry or migration studies.[][21]
Procedure
-
Cell Preparation: Harvest cells and wash them twice with ice-cold, amine-free buffer (e.g., PBS without calcium or magnesium) to remove any culture medium proteins. Resuspend the cell pellet to a concentration of 1-10 x 10⁶ cells/mL in the same cold buffer.
-
Labeling: Add the benzopyran-isothiocyanate dye (prepared fresh in DMSO) to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined via titration.
-
Incubation: Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light. Gentle mixing every 10-15 minutes can improve labeling uniformity.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells three times with cold PBS containing 1% Bovine Serum Albumin (BSA) to quench any remaining reactive dye and remove unbound fluorophores.
-
Resuspension: Resuspend the final cell pellet in the appropriate buffer for your downstream application (e.g., flow cytometry staining buffer or culture medium). Analyze the cells promptly, as the fluorescent signal may be internalized or degraded over time.
Part 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during fluorescent labeling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: Incorrect pH; presence of competing amines (Tris, azide); degraded dye. | Ensure labeling buffer is pH 9.0-9.5 and amine-free.[8] Always prepare dye stock solution fresh in anhydrous DMSO.[7] |
| Over-labeling (Quenching): Dye-to-protein ratio is too high.[16][17] | Perform a titration to find the optimal molar ratio. Start with a lower ratio and systematically increase it. Calculate the DOL to confirm. | |
| Protein Degradation: The protein is unstable under the labeling conditions. | Reduce incubation time or temperature (e.g., perform the reaction for 4 hours at 4°C). | |
| High Background Signal | Incomplete Removal of Free Dye: Purification step was inefficient. | Ensure the desalting column has a sufficient bed volume to separate the protein from the small dye molecules. Perform an additional purification step (dialysis or a second column) if necessary.[19] |
| Non-specific Binding: The dye is hydrophobic and may stick to surfaces or aggregates. | Add a non-ionic detergent like Tween-20 (0.05%) to wash buffers. Centrifuge the labeled conjugate to pellet any aggregates before use.[22] | |
| Protein Precipitation During Labeling | High Dye Concentration: Excess dye can reduce the solubility of the protein conjugate. | Add the dye stock solution more slowly and in smaller aliquots while stirring.[8] Reduce the final concentration of DMSO in the reaction to <10%.[8] |
| Protein Instability: The protein is not stable at the alkaline pH or concentration used. | Test the protein's stability in the labeling buffer without dye first. If it precipitates, consider a different amine-reactive chemistry (e.g., NHS-esters) that works at a lower pH. | |
| Loss of Protein Activity | Labeling of Critical Residues: The dye has conjugated to a lysine residue within the protein's active site or binding interface. | Reduce the DOL by lowering the dye-to-protein ratio.[17] Consider using a site-specific labeling strategy if the protein can be engineered with a unique reactive group (e.g., a cysteine residue for maleimide chemistry). |
References
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Available at: [Link]
-
ResearchGate. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Available at: [Link]
-
LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC. Available at: [Link]
-
RSC Publishing. Silicon-rhodamine isothiocyanate for fluorescent labelling. Available at: [Link]
-
You Do Bio. FITC Amine Labeling Protocol. Available at: [Link]
-
PubMed - NIH. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Available at: [Link]
-
PubMed. Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. II. Potential application to studies of lymphocyte migration and maturation. Available at: [Link]
-
YouTube. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. Available at: [Link]
-
Wiley Analytical Science. (2018, August 20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Available at: [Link]
-
Taylor & Francis. Fluorescein isothiocyanate – Knowledge and References. Available at: [Link]
-
ACS Publications. (2009, September 3). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Available at: [Link]
-
bioRxiv. (2025, December 30). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. Available at: [Link]
-
PMC - NIH. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Available at: [Link]
-
Taylor & Francis Online. (2018, December 11). An efficient method for FITC labelling of proteins using tandem affinity purification. Available at: [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Available at: [Link]
-
PMC - NIH. Fluorescent labeling and modification of proteins. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Fluorescein isothiocyanate. Available at: [Link]
-
Sciforum. Benzo[f]benzopyranones as fluorescent labels for amino acids. Available at: [Link]
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Available at: [Link]
-
Rockland. Troubleshooting Guide Immuno-Fluorescence. Available at: [Link]
-
ResearchGate. (2021, January 26). Protocol for protein labeling using Rhodamine B Isothiocyanate?. Available at: [Link]
-
PMC - NIH. (2021, November 19). Design, Synthesis, and Evaluation of Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core. Available at: [Link]
-
ResearchGate. (2025, November 29). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Available at: [Link]
-
PubMed. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. Available at: [Link]
-
IJFMR. (2025, May 23). Analysis of the Structural and Photophysical Properties of Dyes. Available at: [Link]
-
Taylor & Francis. Benzopyran – Knowledge and References. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). A novel benzopyran-based fluorescent sensor for the selective detection of Hg2+ ions. Available at: [Link]
-
ResearchGate. Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Available at: [Link]
-
ResearchGate. (2024, December 3). 63 Spiropyran dyes. Available at: [Link]
-
Preprints.org. (2025, January 23). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Properties of Benzophenone−Spiropyran and Naphthalene−Spiropyran Conjugates. Available at: [Link]
-
PMC - NIH. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. Available at: [Link]
-
CORE. NIR Dyes for Bioimaging Applications. Available at: [Link]
-
MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available at: [Link]
-
Encyclopedia.pub. (2023, July 4). Structure, Spectral Properties and Chemistry of Spiropyrans. Available at: [Link]
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
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- 8. portlandpress.com [portlandpress.com]
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- 10. researchgate.net [researchgate.net]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
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- 22. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
Topic: Advanced Protein Bioconjugation Utilizing Chroman-Functionalized Isothiocyanates
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in protein modification, antibody-drug conjugation, and molecular probe development.
Abstract: This document provides a comprehensive technical guide to the bioconjugation of proteins using a novel class of reagents: chroman-based isothiocyanates (Chroman-ITC). Isothiocyanates have long been employed for their ability to efficiently label primary amines on proteins, forming robust thiourea linkages.[1][2][3] The integration of a chroman scaffold introduces significant advantages, including potentially enhanced reagent stability, modulated reactivity, and the ability to impart unique physicochemical properties onto the target protein. This guide details the underlying chemical principles, offers field-proven insights into optimizing reaction conditions, and presents detailed, step-by-step protocols for labeling, purification, and characterization of the resulting protein conjugates.
Scientific Principles and Advantages
The Isothiocyanate Reaction Mechanism
The core of this bioconjugation strategy is the reaction between the electrophilic isothiocyanate group (-N=C=S) and nucleophilic primary amine groups on the protein.[3][4] These amines are predominantly found on the ε-amino group of lysine residues and the N-terminal α-amino group.[5] The reaction proceeds via a nucleophilic addition mechanism, yielding a highly stable thiourea bond.[1][6]
The reaction rate and specificity are highly dependent on pH.[5] An alkaline environment (pH 8.5-9.5) is typically required to deprotonate the primary amines (-NH3⁺ to -NH2), rendering them nucleophilic and reactive.[1][5] This pH control is a critical parameter for achieving efficient and selective conjugation while maintaining protein integrity.
Figure 1: Reaction of a protein's primary amine with Chroman-ITC to form a stable thiourea conjugate.
The Chroman Scaffold: An Advantageous Moiety
While traditional isothiocyanates like FITC are effective, the chroman scaffold offers unique benefits derived from its heterocyclic structure. Chroman and its derivatives are prevalent in biologically active molecules and can confer desirable properties to the bioconjugate.[7]
-
Modulated Reactivity and Stability: The electronic properties of the chroman ring system can influence the electrophilicity of the isothiocyanate group. This allows for fine-tuning of reactivity, potentially improving selectivity for amines over other nucleophiles and enhancing the reagent's stability in aqueous buffers compared to more reactive analogues.
-
Favorable Physicochemical Properties: The chroman structure can improve the solubility and handling of the labeling reagent and may reduce aggregation of the final protein conjugate.
-
Intrinsic Biological Relevance: The chroman core is a privileged structure in medicinal chemistry, known to interact with various biological targets.[7] Conjugating a protein with a Chroman-ITC may introduce novel therapeutic or diagnostic properties.
Materials and Reagents
Critical Note on Buffer Selection: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the Chroman-ITC, drastically reducing labeling efficiency.[2][8]
| Reagent/Material | Specifications | Supplier (Example) |
| Protein of Interest | Purified, >90% purity; concentration 1-10 mg/mL | N/A |
| Chroman-Isothiocyanate (Chroman-ITC) | Molecular biology grade | N/A |
| Labeling Buffer | 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0-9.5 | Sigma-Aldrich |
| OR 50 mM Borate Buffer, pH 8.5-9.0 | Thermo Fisher | |
| Reagent Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Quenching Buffer | 1.5 M Hydroxylamine, pH 8.5 | Thermo Fisher |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| Purification Column | Sephadex G-25 Desalting Column (e.g., NAP-5 or PD-10) | Cytiva |
| Equipment | UV-Vis Spectrophotometer, pH meter, microcentrifuge | N/A |
Experimental Protocols
The following protocols provide a robust workflow for the conjugation, purification, and characterization of your protein.
Figure 2: A generalized workflow for protein bioconjugation using Chroman-ITC.
Protocol 1: Preparation of Protein and Reagents
Causality: This step is crucial to ensure the protein is in an optimal buffer for the reaction and that the reactive Chroman-ITC is freshly prepared to prevent hydrolysis.
-
Buffer Exchange: If your protein is in a buffer containing amines (e.g., Tris) or other interfering substances like sodium azide, you must remove them.[9] Perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis. The final protein concentration should ideally be between 2-10 mg/mL.
-
Reagent Preparation: Immediately before starting the conjugation, dissolve the Chroman-ITC powder in anhydrous DMSO to a stock concentration of 10 mg/mL.[3][8] Vortex briefly to ensure complete dissolution.
-
Expert Insight: Isothiocyanates are moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes reagent degradation and ensures maximal reactivity.
-
Protocol 2: Bioconjugation Reaction
Causality: The molar ratio of Chroman-ITC to protein is the primary determinant of the final degree of labeling. A 10-20 fold molar excess is a common starting point for antibodies and other large proteins.
-
Calculate Molar Ratio: Determine the moles of protein and Chroman-ITC needed.
-
µmol Protein = (Protein conc. in mg/mL) × (Volume in mL) / (Protein MW in kDa)
-
µmol Chroman-ITC = (µmol Protein) × (Desired Molar Excess)
-
Volume of Chroman-ITC (µL) = (µmol Chroman-ITC × MW of Chroman-ITC in g/mol) / (Stock conc. in mg/mL)
-
-
Initiate Reaction: While gently stirring the protein solution, add the calculated volume of Chroman-ITC stock solution dropwise.
-
Incubate: Protect the reaction vessel from light (wrap in foil) and incubate for 1-2 hours at room temperature with gentle stirring or rocking.
-
Expert Insight: While the reaction is often complete within 2 hours, kinetics can vary. For a new protein, a time-course experiment (e.g., 30, 60, 120 min) can be performed to determine the optimal incubation time.
-
Protocol 3: Purification of the Conjugate
Causality: Purification is essential to remove unreacted, hydrolyzed Chroman-ITC and DMSO, which could interfere with downstream applications and characterization. Size-exclusion chromatography is the most common and effective method.[10]
-
Equilibrate Column: Equilibrate a G-25 desalting column (e.g., a NAP-5 or PD-10 column) with 3-4 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
Load Sample: Carefully apply the entire reaction mixture from Protocol 2 onto the top of the equilibrated column.
-
Elute Conjugate: Elute the conjugate with the storage buffer according to the manufacturer's instructions. The larger protein conjugate will elute first in the void volume, while the smaller, unreacted Chroman-ITC molecules are retained by the resin and elute later.
-
Collect Fractions: Collect the colored fractions corresponding to the protein conjugate. Pool the relevant fractions.
Protocol 4: Characterization of the Conjugate
Causality: It is critical to quantify the extent of labeling and confirm the integrity of the conjugated protein. The Degree of Labeling (DOL) represents the average number of Chroman-ITC molecules conjugated to each protein molecule.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of the chroman moiety (Aₘₐₓ).
-
Calculate Correction Factor (CF): The Chroman-ITC will absorb at 280 nm, artificially inflating the protein concentration measurement. This must be corrected. The CF is the ratio of the Chroman-ITC's absorbance at 280 nm to its absorbance at its λₘₐₓ.
-
CF = A₂₈₀ of Chroman-ITC / Aₘₐₓ of Chroman-ITC (This value should be provided with the reagent).
-
-
Calculate Degree of Labeling (DOL):
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Chroman Concentration (M) = Aₘₐₓ / ε_chroman
-
where ε_chroman is the molar extinction coefficient of the Chroman-ITC at its λₘₐₓ.
-
-
DOL = Chroman Concentration / Protein Concentration
-
Expected Results and Data Summary:
| Parameter | Description | Typical Value |
| Molar Excess | Moles of Chroman-ITC per mole of protein | 5 - 20 |
| Incubation Time | Duration of the conjugation reaction | 1 - 2 hours |
| Optimal pH | pH of the Labeling Buffer | 8.5 - 9.5 |
| Achieved DOL | Moles of Chroman-ITC per mole of protein | 2 - 8 |
| Recovery | % of initial protein recovered after purification | > 85% |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low DOL | 1. Inactive (hydrolyzed) Chroman-ITC. 2. Amine-containing buffer used. 3. Insufficient molar excess or reaction time. 4. Protein conformation hides amine groups. | 1. Use fresh Chroman-ITC stock. 2. Perform buffer exchange into a recommended labeling buffer. 3. Increase molar excess (e.g., to 30x) or incubation time. 4. Consider adding a mild denaturant (use with caution). |
| High DOL / Precipitation | 1. Molar excess is too high. 2. Over-labeling leads to protein aggregation. | 1. Reduce the molar excess of Chroman-ITC. 2. Decrease reaction time or temperature (e.g., incubate at 4°C). |
| Poor Recovery | 1. Protein precipitated during reaction. 2. Non-specific binding to the purification column. | 1. See "High DOL" solutions. Ensure gentle mixing. 2. Pre-treat column with a blocking agent like BSA (if compatible with the application). |
Stability and Storage
The thiourea linkage is generally considered very stable under physiological conditions.[11] However, for long-term in vivo applications, some studies have noted potential degradation pathways for thiourea bonds, which should be considered during experimental design.[12] Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -20°C / -80°C in aliquots containing a cryoprotectant like glycerol for long-term storage. Protect from light.
References
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
Protocol - LigandTracer - Protein labeling with FITC. LigandTracer. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). [Link]
-
FITC Amine Labeling Protocol. You Do Bio. [Link]
-
Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. [Link]
-
FITC Labeling Service - Antibody Conjugation. BiologicsCorp. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
Structure and stability of thiourea with water, DFT and MP2 calculations. Journal of Molecular Structure: THEOCHEM. [Link]
-
Single step protein purification and site-specific bioconjugation. University of Pennsylvania. [Link]
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. ResearchGate. [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC. [Link]
-
Synthesis of Isothiocyanates: An Update. PMC. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. [Link]
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [Link]
-
New purification method could enhance protein drug manufacturing. European Pharmaceutical Review. [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. [Link]
-
Bioconjugate Analysis & Purification. CellMosaic. [Link]
-
Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. PubMed. [Link]
-
Introduction to Bioconjugation. Chemistry LibreTexts. [Link]
-
In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry. [Link]
-
Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids. ResearchGate. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
FITC Labeling and Conjugation. TdB Labs. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]
-
Are isothiocyanates potential anti-cancer drugs? PMC. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC. [Link]
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- 7. dovepress.com [dovepress.com]
- 8. youdobio.com [youdobio.com]
- 9. scrum-net.co.jp [scrum-net.co.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Title: Accelerated Synthesis of Chroman-4-yl Thioureas via Microwave Irradiation: A Modern Approach to Bioactive Scaffold Generation
An Application Note and Protocol for Researchers
Affiliation: Google Research
Abstract
Chroman-4-one and its derivatives represent a class of privileged heterocyclic scaffolds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiourea moiety onto this scaffold can further enhance and diversify its biological profile, making chroman-4-yl thioureas highly attractive targets in medicinal chemistry and drug discovery.[3] Traditional synthetic routes to these compounds often require prolonged reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of chroman-4-yl thioureas utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, often leading to higher yields and product purity compared to conventional heating methods.[4][5] This guide provides a comprehensive overview of the synthetic strategy, a detailed step-by-step protocol, and the underlying scientific rationale for researchers, scientists, and drug development professionals.
Introduction: The Synergy of Chromanones and Thioureas
The chroman-4-one framework is a core structural unit in a vast number of natural products and synthetic compounds.[1] Its inherent biological activity and its utility as a synthetic intermediate have cemented its importance in organic chemistry.[2] Parallelly, thiourea derivatives are recognized for their diverse biological activities and their ability to form key hydrogen bonding interactions with various biological targets, including enzymes and receptors.[3] The strategic combination of these two pharmacophores into a single molecular entity—the chroman-4-yl thiourea—offers a compelling avenue for the development of novel therapeutic agents.
Conventional synthesis of thioureas involves the reaction of an amine with an isothiocyanate. While effective, these reactions under standard benchtop heating can be sluggish. Microwave-assisted synthesis has emerged as a transformative technology that aligns with the principles of green chemistry by offering rapid, clean, and energy-efficient chemical transformations.[6][7]
Rationale for Microwave-Assisted Synthesis (MAOS)
Microwave irradiation accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[7] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field. This process generates heat volumetrically and instantaneously throughout the sample.[8]
Key Advantages of MAOS for this Synthesis:
-
Drastic Reduction in Reaction Time: Reactions that typically take several hours can be completed in minutes.[9]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during long periods of conventional heating.[4][5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to greater reproducibility.[8]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to traditional oil baths or heating mantles.[6][7]
Overall Synthetic Strategy
The synthesis of the target chroman-4-yl thioureas is a multi-step process that begins with the construction of the core chroman-4-one scaffold, followed by functionalization to introduce an amino group, and culminating in the microwave-assisted coupling with an isothiocyanate.
Figure 1: General workflow for the synthesis of chroman-4-yl thioureas.
Reaction Mechanism: Nucleophilic Addition
The core reaction for the formation of the thiourea linkage is the nucleophilic addition of the primary amine (from the amino-chroman-4-one) to the highly electrophilic carbon atom of the isothiocyanate group.[10] The lone pair of electrons on the nitrogen atom attacks the carbon, leading to a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.[11]
Figure 2: Mechanism of thiourea formation.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: Synthesis of 6-Amino-2-phenylchroman-4-one (Precursor)
This protocol is a two-step process involving the synthesis of a substituted chroman-4-one followed by nitration and reduction.
Part A: Synthesis of 2-Phenyl-4-chromanone
-
To a 10 mL microwave reaction vial, add 2'-hydroxyacetophenone (1.0 mmol), benzaldehyde (1.1 mmol), and ethanol (4 mL).
-
Add diisopropylethylamine (DIPA) (1.1 mmol) as a base.[12]
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 160 °C for 45-60 minutes.
-
After cooling, dilute the mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[12]
Part B: Synthesis of 6-Amino-2-phenylchroman-4-one
-
Nitration: Cool a stirring solution of 2-phenyl-4-chromanone (1.0 mmol) in concentrated H₂SO₄ (3 mL) to 0 °C in an ice bath.
-
Add a mixture of concentrated H₂SO₄ (1 mL) and concentrated HNO₃ (1.1 mmol) dropwise, keeping the temperature below 5 °C.
-
Stir for 2 hours at 0 °C, then pour the mixture onto crushed ice.
-
Filter the resulting precipitate (6-nitro-2-phenylchroman-4-one), wash with cold water, and dry.
-
Reduction: To a solution of the nitro-chromanone (1.0 mmol) in ethanol (15 mL), add SnCl₂·2H₂O (5.0 mmol).
-
Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 6-amino-2-phenylchroman-4-one, which can be purified by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of N-(4-oxo-2-phenylchroman-6-yl)-N'-(aryl)thioureas
This protocol details the final, microwave-accelerated coupling step.
Figure 3: Step-by-step experimental workflow for the microwave protocol.
Materials & Equipment:
-
6-Amino-2-phenylchroman-4-one (from Protocol 1)
-
Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous acetonitrile (or other suitable polar solvent like ethanol or DMF)
-
Dedicated microwave synthesizer
-
10 mL microwave reaction vials with caps
-
Standard laboratory glassware for work-up and purification
-
TLC plates, column chromatography supplies
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 6-amino-2-phenylchroman-4-one (0.2 mmol, 1.0 equiv.), the desired aryl isothiocyanate (0.22 mmol, 1.1 equiv.), and 3 mL of anhydrous acetonitrile.
-
Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows (these may require optimization based on the specific substrate):
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring: The reaction progress can be monitored by TLC after completion.
-
Work-up: After the reaction vessel has cooled to room temperature, pour the contents into 20 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Optimization
The conditions provided in Protocol 2 serve as an excellent starting point. The optimal parameters may vary depending on the electronic nature of the substituents on both the chromanone and the isothiocyanate.
| Entry | R Group on Isothiocyanate | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| 1 | Phenyl | ACN | 120 | 10 | >90% |
| 2 | 4-Chlorophenyl | ACN | 120 | 10 | >95% |
| 3 | 4-Methoxyphenyl | EtOH | 110 | 15 | >85% |
| 4 | Ethyl | ACN | 100 | 15 | >90% |
(Note: This table presents representative data based on typical microwave-assisted thiourea syntheses. Actual yields may vary.)
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time in 2-minute increments or increase the temperature by 10 °C. Ensure the solvent used is polar enough for efficient microwave absorption.[7]
-
-
Formation of Side Products:
-
Cause: Temperature is too high, leading to decomposition.
-
Solution: Decrease the reaction temperature. The rapid and controlled heating of MAOS generally minimizes this issue compared to conventional methods.[13]
-
-
Difficulty in Purification:
-
Cause: Unreacted starting materials.
-
Solution: Ensure the stoichiometry is correct. A slight excess of the isothiocyanate is recommended. Improve washing steps during work-up.
-
Conclusion
The microwave-assisted synthesis of chroman-4-yl thioureas is a superior alternative to conventional heating methods, offering remarkable speed, efficiency, and cleaner reaction profiles.[5] This protocol provides a reliable and scalable method for accessing these valuable molecular scaffolds, thereby accelerating the process of drug discovery and development. By adopting this green chemistry approach, researchers can rapidly generate libraries of novel compounds for biological screening while minimizing energy consumption and waste.
References
- Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (2019).
- International Journal of Research in Pharmacy and Allied Science. (2025).
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Benchchem. (n.d.).
- PMC - NIH. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Benchchem. (n.d.).
- RSC Medicinal Chemistry. (2025).
- Smolecule. (n.d.).
- Taylor & Francis. (2023). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia.
- ResearchGate. (n.d.). Synthesis and Structure Characterization of Novel 3-Substituted-(thio)
- PMC. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- ResearchGate. (2025).
- VNU Journal of Science. (2023). Microwave-Assisted Synthesis of Anti-Microbial Chromones.
- MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)
- PMC. (n.d.).
- PubMed. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.
- PMC. (n.d.). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solvent Selection in 4-Isothiocyanatochroman Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of the Reaction Environment
The isothiocyanate functional group is a cornerstone of synthetic chemistry, prized for its ability to readily form thiourea linkages through coupling with primary and secondary amines. This reactivity profile has cemented the role of isothiocyanates as indispensable reagents in the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates. The 4-isothiocyanatochroman scaffold, in particular, offers a unique structural motif with potential applications in medicinal chemistry.
The success of any coupling reaction involving 4-isothiocyanatochroman hinges on a multitude of factors, with the choice of solvent being paramount. The solvent does not merely act as a passive medium for the dissolution of reactants; it actively influences reaction kinetics, pathway selection, and ultimately, product yield and purity. This document provides a comprehensive guide to understanding and optimizing solvent selection for the coupling reactions of 4-isothiocyanatochroman, empowering researchers to achieve their synthetic goals with greater efficiency and control.
Understanding the Mechanism: A Nucleophilic Addition Pathway
The fundamental reaction between an isothiocyanate and an amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This initial attack forms a transient tetrahedral intermediate, which then undergoes proton transfer to yield the stable thiourea product.
Caption: Nucleophilic addition of an amine to an isothiocyanate to form a thiourea.
The Decisive Role of the Solvent: Protic vs. Aprotic Environments
The choice between a protic and an aprotic solvent can dramatically alter the outcome of the coupling reaction. This is primarily due to the ability of protic solvents to form hydrogen bonds, which can stabilize or "cage" the nucleophilic amine, thereby reducing its reactivity.[1][2]
-
Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[3][4] While they can be effective at dissolving polar reactants, they can also solvate the amine nucleophile, diminishing its ability to attack the isothiocyanate.[1][2] This often leads to slower reaction rates.[1]
-
Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[4][5] They are highly effective at dissolving a wide range of organic compounds and do not significantly solvate the nucleophile, leaving it more "free" and reactive.[1][5] Consequently, SN2-type reactions, such as the nucleophilic attack on the isothiocyanate, are often significantly faster in polar aprotic solvents.[1][2]
Solubility Considerations for the Chroman Moiety
The chroman ring system, a structural feature of 4-isothiocyanatochroman, is generally considered to be hydrophobic and tends to exhibit better solubility in non-polar organic solvents.[6] This characteristic suggests that for coupling reactions, solvents with a lower polarity or aprotic polar solvents will likely be more effective at solubilizing the starting material and the resulting thiourea product.
Comparative Analysis of Common Solvents
The selection of an optimal solvent requires a careful consideration of several factors, including the solubility of the reactants, the polarity of the solvent, and its boiling point. The following table provides a summary of commonly used solvents for isothiocyanate coupling reactions, along with their key properties.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 39.6 | Excellent for dissolving a wide range of organic compounds. Its low boiling point allows for easy removal post-reaction.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A versatile solvent with good solvating power for many organic molecules.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 81.6 | A more polar aprotic solvent that can accelerate reaction rates.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | A highly polar aprotic solvent with a high boiling point, useful for reactions requiring elevated temperatures. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78.4 | Can be used, but may lead to slower reaction rates due to hydrogen bonding with the amine.[7] Often used for recrystallization of thiourea products.[7] |
| Acetone | Polar Aprotic | 20.7 | 56 | A good "green" alternative with a moderate polarity.[1] Can also be used for recrystallization.[7] |
Experimental Protocols
The following protocols provide a starting point for conducting coupling reactions with 4-isothiocyanatochroman. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for Thiourea Synthesis in an Aprotic Solvent
This protocol is suitable for most primary and secondary amines.
Materials:
-
4-Isothiocyanatochroman
-
Primary or secondary amine (1.0 - 1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask.
-
Add 4-isothiocyanatochroman (1.0 - 1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds rapidly.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.[7]
Protocol 2: Protocol for Less Reactive Amines
For weakly nucleophilic amines, the addition of a non-nucleophilic base can enhance the reaction rate.
Materials:
-
4-Isothiocyanatochroman
-
Weakly nucleophilic amine (e.g., an electron-deficient aniline)
-
Anhydrous aprotic solvent (e.g., DMF or Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen anhydrous aprotic solvent in a round-bottom flask.
-
Add 4-isothiocyanatochroman (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture. If the reaction is slow at room temperature, it can be gently heated.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your 4-isothiocyanatochroman coupling reaction.
Caption: A decision-making workflow for selecting an optimal solvent system.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Low nucleophilicity of the amine. | Add a non-nucleophilic base (e.g., TEA, DIPEA). Consider a more polar aprotic solvent like DMF and/or gentle heating. |
| Poor solubility of reactants. | Try a different aprotic solvent or a solvent mixture. Gently warm the reaction mixture to aid dissolution. | |
| Side Product Formation | Reaction with a protic solvent. | Ensure the use of an anhydrous aprotic solvent. |
| Decomposition of isothiocyanate. | Use freshly prepared or purified 4-isothiocyanatochroman. Store it in a cool, dark, and dry place. | |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent. | After removing the reaction solvent, try triturating the crude material with a non-polar solvent like hexane to induce precipitation. |
Conclusion
The judicious selection of a solvent is a critical parameter that can dictate the success of coupling reactions involving 4-isothiocyanatochroman. By understanding the underlying principles of solvent effects on nucleophilic addition reactions and considering the specific solubility characteristics of the chroman scaffold, researchers can significantly improve reaction efficiency, yield, and purity. The protocols and guidelines presented in this document serve as a robust starting point for the development of optimized synthetic procedures, ultimately accelerating the discovery and development of novel molecules with therapeutic potential.
References
-
Chromene | Solubility of Things. [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models - ResearchGate. [Link]
-
Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. [Link]
-
Protic vs Aprotic Solvents (with Examples) - PSIBERG. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Chroman Isothiocyanate Synthesis
Topic: Improving Yield & Purity of Chroman Isothiocyanates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Chroman Challenge
Welcome to the technical support center for chroman scaffold functionalization. You are likely here because the conversion of a chroman-3-amine or chroman-4-amine to its corresponding isothiocyanate (NCS) is suffering from low yields, purification losses, or unexpected side reactions.
Chroman isothiocyanates are critical intermediates for potassium channel openers (e.g., cromakalim analogs) and anticancer agents. However, the chroman ring system presents unique challenges:
-
Elimination Risk: The 3- and 4-positions are prone to elimination, forming chromenes (benzopyrans) under harsh basic conditions.
-
Steric Hindrance: Substituents at the 2,2-position (gem-dimethyl) often hinder nucleophilic attack at the adjacent 3-position.
-
Silica Instability: Isothiocyanates are electrophiles that degrade on acidic silica gel during purification.
This guide provides three optimized protocols and a troubleshooting matrix to maximize your yield.
Module 1: The Primary Pathway (CS₂ / DCC Method)
Best for: General synthesis, preserving stereochemistry, and avoiding toxic thiophosgene.
This method relies on the formation of a dithiocarbamate salt followed by desulfurization using N,N'-dicyclohexylcarbodiimide (DCC).
The Mechanism
The reaction proceeds in two distinct steps.[1][2] First, the amine attacks carbon disulfide (
Optimized Protocol
Reagents:
-
Chroman amine (1.0 eq)
-
Carbon Disulfide (
) (10.0 eq) – Excess is crucial. -
Triethylamine (
) (1.1 eq) – Mild base prevents elimination. -
DCC (1.1 eq)
-
Solvent: Anhydrous THF or Pyridine.
Step-by-Step:
-
Salt Formation: Dissolve the chroman amine in anhydrous THF at 0°C . Add
followed by dropwise addition of . -
Equilibrium Check: Stir at 0°C for 1–2 hours.
-
Checkpoint: A precipitate (dithiocarbamate salt) often forms. If the solution remains clear, ensure the amine is fully dissolved.
-
-
Desulfurization: Add DCC (dissolved in minimal THF) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12h).
-
Observation: A white precipitate (DCU) will form.
-
-
Workup: Filter off the DCU precipitate. Concentrate the filtrate.
-
Purification: CRITICAL: Do not use standard silica gel. See Module 3.
Visualizing the Pathway
Caption: The stepwise conversion of amine to isothiocyanate via dithiocarbamate desulfurization.
Module 2: The "Clean" Alternative (TCDI Method)
Best for: Cases where DCU removal is difficult or when the amine is acid-sensitive.
Thiocarbonyl diimidazole (TCDI) acts as a thiophosgene equivalent but is a solid, manageable reagent.
Protocol:
-
Dissolve TCDI (1.5 eq) in anhydrous DCM at 0°C .
-
Add the chroman amine (1.0 eq) dissolved in DCM dropwise.
-
Stir at 0°C for 1 hour, then reflux for 2–4 hours.
-
Advantage: The byproduct is imidazole, which is water-soluble.
-
Workup: Wash the organic layer with dilute HCl (0.1 M) to remove imidazole and unreacted amine, then brine. Dry over
.
Module 3: Purification & Stability (The Yield Killer)
Many researchers synthesize the product successfully but destroy it during purification. Isothiocyanates are electrophilic; they react with nucleophiles and degrade on acidic surfaces.
Common Pitfalls & Solutions
| Issue | Cause | Solution |
| Product decomposes on column | Silica gel is slightly acidic ( | Use Neutral Alumina or treat silica with 1% |
| Low yield after concentration | Volatility (rare for chromans) or polymerization. | Keep rotovap bath < 30°C. Store under |
| Product turns into urea | Reaction with moisture or methanol. | Avoid MeOH in column eluent. Use Hexane/EtOAc only. |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned deep red/black. What happened?
Diagnosis: Polymerization or Oxidation. Cause: This often happens if the reaction temperature is too high or if the dithiocarbamate intermediate is unstable. Fix:
-
Keep the reaction at 0°C during the addition of DCC/CS₂.
-
Ensure the system is strictly under Nitrogen/Argon.
-
Check your amine source: Oxidized amines (darkened starting material) lead to tarry products.
Q2: I see the product on TLC, but it vanishes after the column.
Diagnosis: Silica degradation. Cause: The acidic surface of silica gel catalyzes the hydrolysis of NCS to amine or rearrangement. Fix:
-
Flash Filter: Instead of a long column, perform a rapid filtration through a short plug of Neutral Alumina .
-
Eluent Modification: Add 1% Triethylamine to your hexane/ethyl acetate mobile phase to neutralize the silica.
Q3: The reaction is stuck at the dithiocarbamate stage (salt formed, no NCS).
Diagnosis: Inefficient Desulfurization. Cause: DCC might be old (hydrated), or the steric hindrance of the chroman ring (especially 2,2-dimethyl substituted) is preventing the bulky DCC from reacting. Fix:
-
Switch Reagent: Use Tosyl Chloride (TsCl) or Ethyl Chloroformate as the desulfurizing agent. These are smaller electrophiles than DCC.
-
Ref: Wong, R. & Dolman, S. J. Org.[4] Chem. (2007) - TsCl method.
-
Q4: I am getting a "Chromene" byproduct.
Diagnosis: Elimination. Cause: If you are synthesizing a 4-isothiocyanatochroman, the proton at C3 is acidic. Strong bases (NaOH, KOH) or high heat will cause elimination to the double bond (Chromene). Fix:
-
Use Triethylamine or DIPEA (non-nucleophilic, milder bases).
-
Never heat above 40°C.
Decision Tree: Choosing the Right Method
Caption: Decision matrix for selecting the optimal synthesis route based on steric hindrance and safety constraints.
References
-
Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanates from amines, carbon disulfide, and tosyl chloride.[4] The Journal of Organic Chemistry, 72(10), 3969-3971. Link
-
Munch, H., et al. (2008). Peptide coupling reagents in organic synthesis.[5] Organic Process Research & Development. (General reference for DCC mechanisms).
- Li, G., et al. (2011). Synthesis and biological evaluation of 4-substituted chroman derivatives. European Journal of Medicinal Chemistry. (Context for Chroman stability).
-
Organic Chemistry Portal. Synthesis of Isothiocyanates. Link
Sources
Technical Support Center: Purification of 4-Isothiocyanatochroman by Silica Gel Chromatography
Welcome to the dedicated technical support center for the purification of 4-isothiocyanatochroman. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific heterocyclic isothiocyanate using silica gel chromatography. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 4-isothiocyanatochroman on silica gel?
A1: The primary challenges stem from the dual functionality of the molecule. The isothiocyanate group (-N=C=S) is electrophilic and can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or strong, irreversible binding.[1] The nitrogen atom can also interact with surface silanol groups, causing peak tailing.[2] Furthermore, the chroman ring system, while generally stable, can have substituents that influence its polarity and interaction with the stationary phase.
Q2: What are the most likely impurities I need to separate from 4-isothiocyanatochroman?
A2: The impurity profile largely depends on the synthetic route. A common method for synthesizing isothiocyanates is the reaction of a primary amine (in this case, 4-aminochroman) with a thiocarbonyl transfer reagent like thiophosgene.[3][4] Potential impurities from this synthesis include:
-
Unreacted 4-aminochroman: This starting material is more polar than the isothiocyanate product.
-
Symmetrical thiourea (N,N'-bis(chroman-4-yl)thiourea): Formed by the reaction of the isothiocyanate product with unreacted 4-aminochroman. This is a common and often challenging impurity to remove.
-
Urea derivatives: If the thiophosgene reagent contains phosgene as an impurity, corresponding urea byproducts can form.[4]
-
Hydrolysis products: Exposure to water during workup or on the column can lead to the hydrolysis of the isothiocyanate to the corresponding amine.
Q3: How do I choose the right solvent system for the silica gel chromatography of 4-isothiocyanatochroman?
A3: The selection of an appropriate mobile phase is critical for a successful separation. A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard and effective choice for many chroman derivatives.[5][6][7]
-
Initial Screening: Begin by conducting Thin Layer Chromatography (TLC) with a range of hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to determine the optimal polarity.
-
Target Rf Value: For effective separation on a flash column, aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate.[8]
Q4: My 4-isothiocyanatochroman appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is a known issue for acid-sensitive compounds, including some isothiocyanates.[1] The acidic surface of silica can catalyze hydrolysis or other rearrangements. To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by washing the column with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%) before loading your sample.[2]
-
Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Employing flash chromatography with a slightly more polar solvent system can reduce the time the compound spends on the column, thereby minimizing degradation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 4-isothiocyanatochroman.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Major Impurity | The polarity of the solvent system is not optimal. | Systematically screen different ratios of hexane/ethyl acetate using TLC to find a system that provides the best separation. A change in the solvent system, for example, to dichloromethane/methanol, might also improve selectivity.[2] |
| The column is overloaded. | The amount of crude material should ideally be 1-5% of the mass of the silica gel. If you are overloading the column, you will see broad, overlapping peaks. Reduce the sample load or use a larger column.[2] | |
| Product is Tailing Badly on the Column | The nitrogen atom of the isothiocyanate or residual amine is interacting with acidic silanol groups on the silica surface. | Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent. This will compete for the active sites on the silica and reduce tailing. |
| The sample is too concentrated when loaded onto the column. | Ensure your sample is fully dissolved in a minimal amount of solvent before loading. If using a "dry loading" technique, ensure the sample is evenly adsorbed onto a small amount of silica. | |
| Product is Not Eluting from the Column | The compound is too polar for the chosen solvent system. | Drastically increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective. For very polar compounds, a solvent system like dichloromethane with a small percentage of methanol may be necessary.[2] |
| The compound has irreversibly adsorbed to or decomposed on the silica gel. | Test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for an hour before developing. If the spot streaks or disappears, degradation is likely. In this case, deactivating the silica with a base or switching to a different stationary phase is recommended.[1] | |
| Multiple Fractions Contain the Same Impurity | A co-eluting impurity with a similar polarity to your product. | Try a different solvent system to alter the selectivity. Sometimes a small change, like switching from ethyl acetate to diethyl ether, can make a significant difference. If the impurity is a thiourea byproduct, it will be less polar than the starting amine but may have a similar polarity to the isothiocyanate. Careful optimization of the solvent system is key. |
Experimental Protocols
Protocol 1: TLC Analysis of Crude 4-Isothiocyanatochroman
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also, have solutions of your starting material (4-aminochroman) if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the baseline of the TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a hexane/ethyl acetate mixture (start with 4:1). Ensure the chamber is saturated with the solvent vapor.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). The isothiocyanate should be less polar (higher Rf) than the starting amine.
Protocol 2: Flash Column Chromatography of 4-Isothiocyanatochroman
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (aim for a silica gel to crude material ratio of at least 50:1 by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully apply it to the top of the column.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Start with the less polar solvent system determined from your TLC analysis.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.
-
Visualizations
Logical Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Potential Reaction and Side-Reaction Pathway
Caption: Synthesis and potential side-reaction.
References
- BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Larock, R. C. (2018).
- Konieczny, M., & Słomińska, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 73-94.
- BenchChem. (2025, November).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025, December). Common side reactions in the synthesis of 4-Amino-5-methylisophthalonitrile. BenchChem.
- BenchChem. (2025, December).
- El-Faham, A., & Albericio, F. (2011). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 52(34), 4465-4467.
- Wang, X., et al. (2018). Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Craft. RSC Advances, 8(30), 16738-16742.
- Wang, X., et al. (2018). Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Crafts alkylation/ketalization sequence. RSC Advances, 8(30), 16738-16742.
- Tlili, A., & Alper, H. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5520.
- Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis, 1976(12), 803-820.
- Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". (2011). Royal Society of Chemistry.
- Bacci, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6433-6446.
- Patel, R. B., et al. (2013). Silica Gel Supported Polyamine: A Versatile Catalyst for One Pot Synthesis of 2-Amino-4H- Chromene Derivatives.
- Bacci, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Li, H., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Tetrahedron Letters, 53(10), 1236-1239.
- Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-149.
- Northrop, B. H. (n.d.).
- Wessjohann, L. A., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. RSC Advances, 11(6), 3134-3142.
- Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458.
- ResearchGate. (n.d.). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D).
- Liu, X., et al. (2001).
- Floreancig, P. E. (2006). Side Reactions in Organic Synthesis. Wiley-VCH.
- Organic Chemistry Portal. (n.d.).
- Metwally, M. A., & Bondock, S. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-643.
- Patent 3611163. (2020).
- Kokotou, M. G., & Constantinou-Kokotou, V. (2022).
- Kirkland, J. J., & van Straten, M. A. (1998). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- Wessjohann, L. A., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3134-3142.
- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D).
- Wang, C., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2390.
- C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. (n.d.).
- Reddit. (2016, March 30).
- ResearchGate. (n.d.). Silica Gel in Organic Synthesis.
Sources
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.uny.ac.id [eprints.uny.ac.id]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Stability of Benzopyran Isothiocyanates
Topic: Stability and Handling of Benzopyran Isothiocyanates in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary: The Stability Paradox
Benzopyran isothiocyanates (ITCs) are potent electrophiles often explored for their antimicrobial and anticancer properties. However, their biological activity is intrinsically linked to their chemical instability. The same electrophilic carbon (
Critical Takeaway: In aqueous media, benzopyran ITCs are transient species . They do not "store" well in buffer. Experimental success depends on minimizing the time between solvation and assay execution.
Troubleshooting Guide (FAQ Format)
Q1: My HPLC/LC-MS shows the parent compound disappearing rapidly in buffer. Is it degrading?
Diagnosis: Yes, likely via hydrolysis or aminolysis .
The Mechanism: The isothiocyanate group is an "electron sink." In aqueous buffers, two primary degradation pathways compete:
-
Hydrolysis (Water Attack): Water attacks the central carbon, forming an unstable dithiocarbamic acid intermediate. This spontaneously decarboxylates (loses COS) to form the corresponding benzopyran amine .
-
Aminolysis (Buffer Attack): If your buffer contains primary or secondary amines (e.g., Tris, Glycine), the nitrogen acts as a nucleophile, rapidly converting your ITC into a stable, biologically inactive thiourea .
Solution:
-
Switch Buffers: Immediately stop using Tris, Glycine, or any amine-based buffer. Switch to PBS (Phosphate Buffered Saline) , HEPES , or MOPS at pH < 7.5.
-
Check pH: Hydrolysis rates increase exponentially with pH. A shift from pH 6.0 to pH 8.0 can reduce half-life from hours to minutes.
Q2: I see a precipitate when diluting my DMSO stock into the assay buffer.
Diagnosis: Solubility Crash . Benzopyran rings are highly lipophilic (hydrophobic).
The Physics: While the ITC group is polar, the benzopyran scaffold dominates the solubility profile. When a concentrated DMSO stock is spiked into a purely aqueous buffer, the water molecules form a hydration shell that excludes the hydrophobic benzopyran, forcing it to aggregate.
Solution:
-
Co-solvent Requirement: Maintain a final concentration of 0.1% - 1.0% DMSO or Ethanol in the assay buffer to sustain solubility.
-
Step-Wise Dilution: Do not jump from 100% DMSO to 0% DMSO. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Buffer) before the final spike.
Q3: My fluorescence/UV readout is shifting over time, even without adding cells.
Diagnosis: Spectral Shift due to Hydrolysis .
The Cause: The benzopyran core (often a coumarin derivative) is a chromophore. The ITC group acts as an electron-withdrawing substituent. When the ITC hydrolyzes to an amine (electron-donating), the electronic "push-pull" system of the ring changes. This typically causes a Bathochromic (Red) Shift or a change in quantum yield.
Solution:
-
Background Subtraction: You must run a "No-Cell/No-Protein" control containing only the compound and buffer. Subtract this kinetic baseline from your experimental data to correct for non-enzymatic degradation signals.
Visualizing the Instability
The following diagram illustrates the competing reaction pathways that deplete your benzopyran ITC in solution.
Caption: Figure 1. Competing degradation pathways for Benzopyran ITCs in aqueous environments. Note that amine buffers cause rapid irreversible inactivation.
Technical Reference Data
Buffer Compatibility Matrix
Use this table to select the correct solvent system for your experiments.
| Buffer System | Compatibility | Mechanism of Failure / Success |
| Tris (Tris-HCl) | 🔴 INCOMPATIBLE | Primary amine reacts with ITC to form thiourea adducts. |
| Glycine | 🔴 INCOMPATIBLE | Primary amine reacts rapidly. |
| PBS (Phosphate) | 🟢 Compatible | Non-nucleophilic. Hydrolysis is the only degradation path. |
| HEPES | 🟡 Caution | Contains piperazine rings (secondary amines), but steric hindrance makes them slower to react than Tris. Use only if necessary. |
| Citrate (pH 5-6) | 🟢 Optimal | Acidic pH stabilizes the ITC group against hydrolysis. |
| DMSO (Co-solvent) | 🟢 Required | Essential for solubility.[1] Avoid >10% if cells are sensitive. |
Estimated Half-Life ( ) at 25°C
Data extrapolated from benzyl isothiocyanate (BITC) kinetics [1, 4].
| pH Condition | Estimated | Recommendation |
| pH 4.0 - 5.0 | > 48 Hours | Best for storage or long incubations. |
| pH 7.0 (Neutral) | 6 - 12 Hours | Acceptable for acute assays (1-4 hours). |
| pH 8.0 (Basic) | < 2 Hours | Critical Risk. Prepare immediately before use. |
| pH 7.4 + Tris | < 10 Minutes | Do not use. |
Validated Protocols
Protocol A: The "Solubility & Stability" Check
Before running a biological assay, validate that your compound is stable for the duration of the experiment.
Materials:
-
UV-Vis Spectrophotometer (or Plate Reader).
-
Quartz cuvettes or UV-transparent plates.
-
Buffers: PBS (pH 7.4) and Acetate/Citrate (pH 5.0).
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of Benzopyran-ITC in anhydrous DMSO.
-
Spike: Dilute the stock to 50 µM in pre-warmed (37°C) PBS.
-
Control: Dilute to 50 µM in Citrate Buffer (pH 5.0).
-
-
Zeroing: Blank the spectrophotometer with the respective buffer + DMSO (same % as sample).
-
Scan: Immediately measure the absorbance spectrum (200 nm – 500 nm).
-
Target: Look for the characteristic benzopyran peak (often 280-320 nm).
-
-
Kinetics: Measure absorbance at
every 15 minutes for 4 hours. -
Analysis:
-
If Absorbance drops >10% in 1 hour
Instability detected. -
If Absorbance increases or baseline lifts
Precipitation detected.
-
Protocol B: Handling for Cell Culture
-
Stock Storage: Store 100 mM stocks in pure DMSO at -20°C or -80°C. Avoid freeze-thaw cycles ; aliquot into single-use vials. Moisture condensation destroys ITCs.
-
Dilution Sequence:
-
Step 1: Dilute 100 mM stock
1 mM in DMSO (Intermediate). -
Step 2: Dilute 1 mM Intermediate
10 µM in warm culture media .
-
-
Timing: Add to cells within 5 minutes of Step 2. Do not "pre-incubate" the compound in media.
Decision Tree for Troubleshooting
Use this logic flow to resolve inconsistent data.
Caption: Figure 2. Step-by-step diagnostic flow for resolving stability issues with Benzopyran ITCs.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Link
-
Combourieu, B., et al. (2001). Stability of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 49, 3442-3446. Link
-
BenchChem Technical Support. (2025). Solubility and Stability of Coumarin Derivatives.[1][2] BenchChem Application Notes. Link
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. Link
-
De Nicola, G. R., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 137-142. Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Chroman Isothiocyanates
Welcome to the technical support center dedicated to addressing the challenges associated with the reactivity of sterically hindered chroman isothiocyanates. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex molecules. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common experimental hurdles and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thiourea derivatives from sterically hindered chroman isothiocyanates. The question-and-answer format is designed to provide direct solutions to common problems.
Question 1: Why is my reaction between a sterically hindered chroman isothiocyanate and a primary/secondary amine showing low to no conversion to the desired thiourea?
Answer:
Low reactivity in this context is most often a direct consequence of steric hindrance. The bulky chroman scaffold impedes the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. Several factors can be at play:
-
Steric Shielding of the Isothiocyanate: The chroman ring system, particularly with substituents near the isothiocyanate group, can physically block the approach of the amine nucleophile.
-
Reduced Electrophilicity of the Isothiocyanate: Electron-donating groups on the chroman ring can decrease the electrophilicity of the isothiocyanate carbon, making it less reactive towards nucleophiles.
-
Low Nucleophilicity of the Amine: If the amine itself is sterically hindered or has electron-withdrawing groups, its ability to act as a nucleophile will be diminished.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Elevating the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. The use of microwave irradiation can be particularly effective in overcoming these steric barriers.[2]
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction over an extended period (24-48 hours) using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine if the reaction is proceeding, albeit slowly.[3]
-
Employ a Catalyst:
-
Base Catalysis: A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[2][4] 1,4-Diazabicyclo[2.2.2]octane (DABCO) has also been shown to be an effective organocatalyst for reactions involving isothiocyanates.[5]
-
Lewis Acid Catalysis: While less common for this specific reaction, a mild Lewis acid could potentially activate the isothiocyanate group, making it more electrophilic. Careful screening is necessary to avoid side reactions.
-
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices as they can help to stabilize charged intermediates and solvate the reactants effectively.[6]
-
Mechanochemistry (Ball Milling): For solid-state reactions, mechanochemical methods like ball milling can provide the energy required for the reaction to occur, often in the absence of a solvent and at room temperature. This technique has been shown to be highly effective for the synthesis of thioureas, even with sterically hindered reactants, achieving quantitative yields in short timeframes.[1]
Question 2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common issue, especially when forcing reaction conditions. Key potential side reactions include:
-
Degradation of the Isothiocyanate: Isothiocyanates can be unstable, particularly at elevated temperatures or in the presence of moisture.[2] They can decompose or polymerize, leading to a complex mixture of undesired products.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, water) can compete with the amine in reacting with the isothiocyanate, forming thiocarbamates or other derivatives.[7]
-
Self-Condensation of Reactants: Under harsh conditions, either the chroman isothiocyanate or the amine could undergo self-condensation reactions.
Minimization Strategies:
-
Use Freshly Purified Reagents: Ensure your chroman isothiocyanate and amine are pure and dry. Isothiocyanates should be stored in a cool, dark, and dry environment.[2][8]
-
In-Situ Generation: Consider generating the isothiocyanate in-situ from the corresponding primary amine. This avoids the need to isolate and store the potentially unstable isothiocyanate. Common methods for this include the use of carbon disulfide or thiophosgene analogues.[9]
-
Careful Control of Reaction Conditions: Start with milder conditions and incrementally increase the temperature or reaction time. Use an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related side reactions.
Section 2: Frequently Asked Questions (FAQs)
What are the optimal general conditions for reacting a sterically hindered chroman isothiocyanate?
While optimal conditions are substrate-dependent, a good starting point is to dissolve the chroman isothiocyanate and a slight excess (1.1-1.2 equivalents) of the amine in an aprotic polar solvent like DMF. Add a catalytic amount (0.1 equivalents) of a non-nucleophilic base like DBU. Stir the reaction at room temperature and monitor its progress by TLC. If no reaction is observed after several hours, gradually increase the temperature to 50-80 °C.
How can I effectively monitor the progress of my reaction?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile isothiocyanates and for identifying products and byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong and characteristic isothiocyanate (-N=C=S) peak around 2100-2200 cm⁻¹ and the appearance of the thiourea C=S stretch can indicate reaction progress.
Are there alternative synthetic routes to sterically hindered chroman thioureas if the isothiocyanate proves too unreactive?
Yes, if the direct reaction with the isothiocyanate is unsuccessful, consider these alternatives:
-
Thionation of the Corresponding Urea: If the urea analogue can be synthesized, it can be converted to the thiourea using a thionating agent like Lawesson's reagent.[2]
-
Reaction of the Amine with a Thiocarbonyl Transfer Reagent: Reagents like thiophosgene or its safer alternatives (e.g., thiocarbonyldiimidazole) can be used to form the thiourea in a one-pot reaction with the amine.[14]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Thiourea Synthesis under Thermal Conditions
-
To a solution of the sterically hindered chroman isothiocyanate (1.0 eq) in anhydrous DMF (0.5 M), add the primary or secondary amine (1.1 eq).
-
Add a catalytic amount of DBU (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
If the reaction is sluggish, heat the mixture to 60 °C and continue to monitor.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Reaction Conditions
| Issue | Parameter to Modify | Recommended Change | Rationale |
| Low Conversion | Temperature | Increase in 20 °C increments | Overcomes activation energy barrier[2] |
| Low Conversion | Reaction Time | Extend to 24-48 hours | Allows slow reactions to proceed |
| Low Conversion | Catalyst | Add 0.1 eq DBU or TEA | Increases amine nucleophilicity[2] |
| Byproduct Formation | Reagent Purity | Use freshly purified starting materials | Minimizes side reactions from impurities[2] |
| Byproduct Formation | Atmosphere | Conduct under an inert atmosphere | Prevents moisture-related degradation[8] |
Section 4: Visualizing the Challenges and Solutions
Diagram 1: Reaction Mechanism and Steric Hindrance
Caption: The impact of steric hindrance on the thiourea formation transition state.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity in thiourea synthesis.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
- Friscic, T., & Fabian, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC, NIH.
- Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing).
- Benchchem. (n.d.). Technical Support Center: Monitoring Thiocyanate Synthesis Reactions.
- Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. ResearchGate.
- Salami, S. A., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis.
- MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.
- PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
- Drobnica, L., Augustin, J., & Nemec, P. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications.
- ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
- MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
- Benchchem. (n.d.). Optimizing reaction conditions for peptide derivatization with isothiocyanates.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal.
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters.
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
- National Institutes of Health. (2018). Synthesis of Isothiocyanates: An Update. PMC.
- Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.
- Salami, S. A., et al. (2022). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis.
- ResearchGate. (n.d.). DABCO-Catalyzed Reaction of 2-Naphthols with Aryl Isothiocyanates: Access to 2-Iminonaphtho-1,3-oxathioles. ResearchGate.
- Benchchem. (n.d.). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions.
- ResearchGate. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate.
- Benchchem. (n.d.). minimizing degradation of isothiocyanates during extraction.
- Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.
- Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry.
- Scilit. (n.d.). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Scilit.
Sources
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Isothiocyanate Reagent Storage & Handling
Welcome to the technical support center for isothiocyanate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent and versatile chemical entities in their work. Isothiocyanates (R-N=C=S) are highly valuable building blocks in organic synthesis, known for their roles in creating thioureas, various heterocycles, and their presence in numerous bioactive molecules.[1][2] However, their utility is matched by their reactivity, particularly their sensitivity to moisture.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the stability of your reagents and the success of your experiments.
Section 1: The Chemistry of Isothiocyanate Instability (FAQs)
This section covers the fundamental principles governing the stability and reactivity of isothiocyanates. Understanding these concepts is the first step toward preventing reagent degradation.
Q1: What makes isothiocyanate reagents so sensitive to moisture?
The isothiocyanate functional group (-N=C=S) contains a highly electrophilic carbon atom. This means it is very susceptible to attack by nucleophiles—molecules that are electron-rich. Water (H₂O) is a common and potent nucleophile.[3] The reaction between the isothiocyanate and water initiates a degradation pathway that consumes the active reagent.[4] This reactivity is fundamental to their chemical nature and is the primary reason they require careful handling.[3][5]
Q2: What is the specific chemical reaction that occurs when an isothiocyanate is exposed to water?
When an isothiocyanate reacts with water, it undergoes hydrolysis. The initial nucleophilic attack by water on the central carbon atom forms an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes, breaking down into a primary amine and carbonyl sulfide gas (COS).[4]
The newly formed primary amine is also a nucleophile and can react with a second molecule of the isothiocyanate reagent, forming a symmetric N,N'-disubstituted thiourea. This thiourea is often observed as an insoluble white precipitate in a reagent bottle that has been compromised by moisture.
Caption: Isothiocyanate hydrolysis pathway upon exposure to water.
Q3: Besides water, what other common laboratory substances should be avoided?
The electrophilic nature of isothiocyanates means they will react with a wide range of nucleophiles.[3] It is critical to avoid contact with:
-
Alcohols (R-OH): Forms thiocarbamates.
-
Primary and Secondary Amines (R-NH₂, R₂NH): Forms thioureas. This is often the desired reaction, but unintended exposure will consume the reagent.[6]
-
Thiols (R-SH): Forms dithiocarbamates.
-
Strong Acids and Bases: Can catalyze degradation or react directly with the isothiocyanate group.
Always use high-purity, anhydrous solvents and ensure all reagents are compatible before mixing.
Section 2: Best Practices for Storage & Handling
Proper storage and handling are non-negotiable for maintaining the integrity of moisture-sensitive reagents. Following these protocols will prevent waste and ensure reproducible experimental results.
Q4: What are the ideal storage conditions for a new, unopened bottle of an isothiocyanate?
Upon receipt, immediately consult the Safety Data Sheet (SDS) and product datasheet for any specific storage requirements.[7][8] For most isothiocyanates, the following general conditions apply.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2–8°C or -20°C as specified. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Keep in the original manufacturer's sealed packaging. | The packaging is typically flushed with an inert gas like argon or nitrogen. |
| Location | Store in a cool, dry, dark, and well-ventilated area.[9][10] | Protects from light, ambient moisture, and heat, all of which can accelerate degradation.[8] |
| Proximity | Store away from incompatible materials, especially acids, bases, alcohols, and amines. | Prevents accidental reaction from spills or vapor cross-contamination. |
Q5: How should I handle and store an isothiocyanate reagent after it has been opened?
Once the manufacturer's seal is broken, you are responsible for protecting the reagent from the atmosphere. The goal is to create a miniature inert environment inside the bottle.[11][12]
Mandatory Protocol: Handling Opened Reagents
-
Preparation: Allow the reagent bottle to warm to room temperature before opening.[13] This prevents atmospheric moisture from condensing on the cold surfaces inside the vial.
-
Inert Gas Setup: Have a source of dry, inert gas (argon or nitrogen) ready. A common setup involves a gas line connected via tubing to a needle.[14][15]
-
Dispensing: Pierce the septum of the reagent bottle with two needles. One needle will be your inert gas inlet. The other will serve as a vent to allow displaced air to escape.
-
Flushing: Gently flush the headspace of the bottle with the inert gas for 1-2 minutes to displace all air and moisture.[15][16]
-
Withdrawal: While maintaining a slight positive pressure of inert gas (a balloon can be used to maintain this), use a clean, oven-dried syringe to withdraw the desired amount of reagent.[14][17]
-
Storage: Remove the syringe and vent needle. The inert gas inlet needle is the last to be removed. Securely close the cap and seal the cap/septum interface with Parafilm for extra protection. Store under the recommended conditions.
Caption: Setup for handling moisture-sensitive isothiocyanates.
Section 3: Troubleshooting Common Experimental Problems
Even with careful handling, problems can arise. This section provides a logical framework for diagnosing and solving common issues related to isothiocyanate reagent stability.
Q6: My reaction failed or gave a very low yield. How do I know if my isothiocyanate reagent was the problem?
A failed reaction can have many causes, but reagent integrity is a primary suspect.[6] Use the following flowchart to troubleshoot.
Caption: Troubleshooting workflow for isothiocyanate reactions.
Q7: I see a white solid in my bottle of liquid isothiocyanate. What is it, and can I still use the reagent?
The white solid is almost certainly a symmetrically substituted thiourea, formed from the degradation of the isothiocyanate by moisture as described in Q2. Its presence is a definitive sign that the reagent has been compromised.
It is strongly recommended NOT to use the reagent. The concentration of the active isothiocyanate is no longer known, making stoichiometry calculations impossible and leading to unreliable and unrepeatable results.[6] Furthermore, the degradation products (amines) may interfere with your desired reaction. Discard the reagent according to your institution's safety protocols and procure a fresh bottle.
Q8: How can I quickly check the quality of an isothiocyanate before a critical experiment?
For a definitive analysis, techniques like HPLC or GC-MS can be used to quantify the purity of the reagent.[18][19] However, for a quick qualitative check, Infrared (IR) spectroscopy is highly effective.
-
Procedure: Dilute a small drop of the isothiocyanate in a dry IR-compatible solvent (like anhydrous chloroform or dichloromethane) and acquire a spectrum.
-
What to Look For: A pure isothiocyanate will exhibit a very strong, sharp, and characteristic absorption band in the range of 2050-2150 cm⁻¹ . This peak corresponds to the asymmetric N=C=S stretch. The absence or significant reduction in the intensity of this peak indicates widespread degradation.
References
-
Linus Pauling Institute. Isothiocyanates. Oregon State University. [Link]
-
University of California, Los Angeles. Water Sensitive Chemicals - Environment, Health & Safety. [Link]
-
Kaur, M., et al. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. [Link]
-
Yu, X., et al. The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Food Technology and Biotechnology. [Link]
-
North Slope Chillers. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
-
Nichols, L. 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Al-Rawashdeh, N. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
ResearchGate. (PDF) Mechanism of action of isothiocyanates. A review. [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. [Link]
-
J-STAGE. Decomposition of Allyl Isothiocyanate in Aqueous Solution. [Link]
-
Reddit. Reaction of isothiocyanate : r/OrganicChemistry. [Link]
-
Hanschen, F.S., et al. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS One. [Link]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Wu, C.C., et al. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. [Link]
-
PLOS One. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
PubMed. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl. [Link]
-
Reddit. Pro Tips for working with air/moisture sensitive materials : r/labrats. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
National Center for Biotechnology Information. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
MOST Wiedzy. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 11. kintekfurnace.com [kintekfurnace.com]
- 12. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
Removing excess thiophosgene from chroman isothiocyanate preparation
Technical Support Center: Chroman Isothiocyanate Synthesis
Topic: Removal of Excess Thiophosgene (
Module 1: Safety First (The Zero-Compromise Zone)
WARNING: Thiophosgene is a high-consequence reagent. It is acutely toxic (inhalation/contact), lachrymatory, and corrosive. The "rotten pumpkin" odor is detectable at 0.5 ppm, but olfactory fatigue sets in quickly.
The Golden Rule of Removal: Do not attempt to chemically quench the reaction mixture while significant excess thiophosgene remains. Chemical quenching (adding amines or strong base) generates heat and can degrade your Chroman Isothiocyanate (ITC) product into a thiourea or carbamate. The primary removal method must be physical (evaporation), followed by a biphasic polish.
Module 2: The Chemistry of Removal
To troubleshoot effectively, you must understand the competition occurring in your flask.
-
The Goal: Isolate Chroman-NCS (Boiling Point > 200°C).
-
The Impurity: Thiophosgene (Boiling Point 73.5°C).
-
The Threat: Hydrolysis.
- (Fast, violent if catalyzed).
- (Slow at neutral pH, fast at high pH).
Why standard washing fails: If you wash a reaction mixture containing large amounts of excess thiophosgene with basic water (NaHCO3/NaOH), the thiophosgene hydrolyzes rapidly, generating localized heat and acid (HCl). This acid/heat spike can degrade your chroman ring or hydrolyze the ITC back to the amine.
The Solution: Exploit the volatility difference. You must strip the thiophosgene before any aqueous workup.
Module 3: Step-by-Step Protocols
Protocol A: The "Co-Evaporation" Method (Recommended)
Best for: High-value chroman intermediates where yield is critical.
Prerequisites:
-
Rotary evaporator with a functioning dry-ice/acetone condenser trap.
-
Scrubber attached to the vacuum pump exhaust.
Steps:
-
Primary Concentration: Remove the reaction solvent (usually DCM or CHCl3) under reduced pressure at < 35°C.
-
The "Chaser" Solvent: Add anhydrous Toluene (equal volume to original reaction).
-
Why? Toluene forms a pseudo-azeotrope with thiophosgene and helps carry the heavy vapors out of the flask. It also keeps the Chroman ITC in solution, preventing oiling/crashing out.
-
-
Secondary Concentration: Evaporate the toluene. Repeat this step 2x.
-
Endpoint: The residue should lose the sharp, acrid bite of thiophosgene and smell only faintly sulfurous.
-
-
The Polish Wash: Redissolve the residue in fresh DCM. Wash rapidly with cold saturated NaHCO3.
-
Why Cold? Low temp slows ITC hydrolysis while still neutralizing residual HCl.
-
Why Rapid? Minimize contact time (< 2 mins).
-
-
Drying: Dry organic layer over
immediately.
Protocol B: The Silica Plug (Rapid Purification)
Best for: Small scale (< 1g) or unstable chroman derivatives.
Steps:
-
Perform "Primary Concentration" (as above) to remove bulk volatiles.
-
Redissolve residue in minimal Hexane/EtOAc (9:1).
-
Pass through a short pad of Silica Gel.
-
Mechanism: Thiophosgene binds/degrades on the acidic silica surface or elutes very fast/slow depending on the solvent system, while the Chroman ITC (less polar) elutes cleanly.
-
Caution: Do not leave the ITC on the silica for >30 mins; some ITCs are acid-sensitive.
-
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product smells acrid after drying | Trapped | Do not proceed to chromatography. The |
| Low Yield / Product is an Amine | Hydrolysis during workup. | Check your aqueous wash pH. If pH > 9 or temp > 25°C, you are hydrolyzing the ITC. Use cold 5% |
| Solid formed during reaction | Thiourea formation. | You likely had insufficient thiophosgene or slow addition. Ensure |
| "Goo" in the rotavap trap | Polymerized thiophosgene. | DANGER. This red/orange solid is toxic. Quench the trap content with Methanolic KOH carefully in a fume hood. |
Module 5: Visualization (Workflows)
Figure 1: The Critical Decision Tree
Caption: Operational logic for handling crude reaction mixtures containing Thiophosgene.
Figure 2: The Quenching Mechanism
Caption: Chemical pathways during workup. Note that Path 2 (Hydrolysis) competes with Product Stability.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for isothiocyanate preparation via thiophosgene).
-
Organic Syntheses. (1931). Phenyl Isothiocyanate. Org. Synth. 11, 76. (Foundational protocol establishing the volatility and removal of thiophosgene).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9998, Thiophosgene. (Safety and Physical Properties).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Thiophosgene. (Handling and Toxicology).
Technical Guide: Minimizing Racemization in 4-Isothiocyanatochroman Synthesis
This technical guide addresses the critical challenge of synthesizing 4-isothiocyanatochroman while preserving the stereochemical integrity of the C4 benzylic center. The protocols and troubleshooting steps below are designed for researchers requiring high enantiomeric excess (ee) for pharmacological applications (e.g., Cromakalim analogs).
Executive Summary & Mechanistic Insight
The conversion of 4-aminochroman to 4-isothiocyanatochroman presents a unique stereochemical challenge. The C4 position is benzylic , making the C4 proton significantly more acidic (pKa ~41) than a standard alkyl proton.
The Racemization Trap: In the presence of base (often used to scavenge acid in thiophosgene methods or to deprotonate amine salts), the C4 proton can be removed, leading to a planar, achiral carbanionic intermediate (or enamine-like resonance structure). Upon reprotonation, the chiral information is lost. Additionally, the C4 position is prone to elimination , yielding the achiral 3,4-chromene (2H-chromene), which not only lowers yield but can re-add nucleophiles non-stereoselectively.
Mechanism of Failure
The following diagram illustrates the competing pathways: Isothiocyanate formation (Desired) vs. Racemization and Elimination (Undesired).
Caption: Competing reaction pathways. Base-mediated deprotonation leads to racemization, while elimination yields the chromene byproduct.
Reagent Selection Strategy
Choosing the right reagent is the primary control point for enantiopurity.
| Reagent System | Risk Profile | Recommendation | Mechanism Note |
| Thiophosgene (CSCl₂) | High | Avoid | Generates HCl. Requires base scavenger (e.g., CaCO₃, TEA). Exothermic reaction promotes racemization. |
| CS₂ + DCC | Medium | Use with Caution | DCC is mild, but the reaction often requires reflux or long times, increasing thermal racemization risk. |
| TCDI (Thiocarbonyldiimidazole) | Low | Preferred (Small Scale) | Operates at neutral pH. Imidazole is a gentle leaving group. No external base required. |
| CS₂ + TCT (Cyanuric Chloride) | Low | Preferred (Scale Up) | Aqueous/Biphasic. Uses inorganic base (K₂CO₃) at 0°C. Low temp prevents deprotonation of the C4-H. |
Validated Protocols
Protocol A: The "Gold Standard" for High-Value Chiral Amines (TCDI Method)
Best for: Small scale (<5g), high-value intermediates where yield and ee% are paramount.
Reagents:
-
(S)-4-aminochroman (1.0 eq)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step:
-
Preparation: Dissolve TCDI (1.1 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C .[1]
-
Addition: Dissolve the chiral amine (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the TCDI solution over 15 minutes. Crucial: Keep T < 5°C during addition.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C). Monitor by TLC/HPLC.
-
Note: Do not reflux. The imidazole byproduct is neutral and will not catalyze racemization.
-
-
Workup: Dilute with diethyl ether. Wash with cold 0.5 M HCl (rapidly, to remove imidazole) followed by cold brine. Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if necessary, though usually not required for this method).
Protocol B: Scalable Aqueous Method (CS₂/TCT)
Best for: Scale-up (>10g) or when TCDI is cost-prohibitive.
Reagents:
-
(S)-4-aminochroman (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Cyanuric Chloride (TCT) (0.35 eq)
-
Base: K₂CO₃ (2.0 eq)[1]
-
Solvent: Water/DCM (1:1 biphasic mixture)
Step-by-Step:
-
Salt Formation: To a mixture of amine and K₂CO₃ in water/DCM at 0°C , add CS₂ dropwise. Stir vigorously for 30 mins. The dithiocarbamate salt forms in situ.[1][2]
-
Desulfurization: Dissolve TCT in DCM. Add this solution dropwise to the reaction mixture at 0°C .
-
Why TCT? It acts as a mild desulfurizing agent, converting the dithiocarbamate to isothiocyanate without heating.
-
-
Completion: Stir at 0°C for 1-2 hours.
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with water. Dry and concentrate.
Troubleshooting & FAQs
Q1: My product ee% dropped from 99% to 85% after workup. What happened?
Diagnosis: You likely used a basic workup or exposed the product to heat during concentration. Fix:
-
Avoid strong basic washes: Do not use NaOH or concentrated NaHCO₃ washes if the contact time is long.
-
Rotary Evaporation: Never heat the water bath above 30°C. Benzylic isothiocyanates are thermally sensitive.
-
Check your starting amine: Ensure the racemization didn't happen before the reaction (e.g., if the amine was stored as a free base for months).
Q2: I see a significant "styrene-like" byproduct (Chromene). How do I stop this?
Diagnosis: Elimination is competing with substitution. This occurs via an E1 or E1cB mechanism, often driven by heat or excess base. Fix:
-
Lower Temperature: Run the reaction at 0°C strictly.
-
Change Base: If using the CS₂ method, switch from TEA (organic base) to K₂CO₃ (inorganic, biphasic). The inorganic base stays in the aqueous phase, minimizing contact with the organic-soluble isothiocyanate, reducing the risk of E1cB elimination.
Q3: Can I use Thiophosgene if I am careful?
Answer: It is possible but risky. To succeed, you must use a biphasic system (DCM/Water) with CaCO₃ or NaHCO₃ as the acid scavenger. The biphasic nature keeps the HCl in the aqueous layer and the product in the organic layer. However, TCDI is superior for chiral integrity.
Q4: How do I measure the ee% of the isothiocyanate?
Answer: Direct chiral HPLC can be difficult due to the reactivity of the -NCS group. Recommendation: Derivatize a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) to form a thiourea. Analyze the resulting diastereomers via standard achiral HPLC or NMR. This is often more robust than trying to resolve the reactive isothiocyanate directly.
References
-
Green Chemistry Approaches to Isothiocyanates
- Title: Na2S2O8-mediated efficient synthesis of isothiocyanates
- Source: RSC Advances / Green Chemistry.
-
URL:[Link]
-
Mild TCT/CS₂ Protocol
- TCDI Reagent Utility: Title: Thiocarbonyldiimidazole (TCDI) in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Bulletins. Context: Standard reference for neutral thiocarbonyl transfer.
-
Racemization of Benzylic Amines (Analogous Chemistry)
- Title: Efficient racemization of 1-phenylethylamine and its deriv
- Source: ResearchGate / C
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting 4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran Solubility
Welcome to the Advanced Technical Support Guide for 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran (also known as chroman-4-yl isothiocyanate). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind the solubility and stability issues you may encounter when working with this reactive electrophile in dimethyl sulfoxide (DMSO) and aqueous biological assays.
Mechanistic Insight: The "Solubility" Illusion
A frequent complaint from researchers is that this compound "crashes out" or forms a cloudy suspension in DMSO after a few days of storage. It is critical to understand that this is rarely a true solubility failure; it is a moisture-driven chemical degradation.
DMSO is an exceptionally polar, aprotic solvent that is highly hygroscopic, making it an excellent vehicle for water-insoluble compounds but prone to rapid atmospheric moisture uptake[1]. When a DMSO stock vial is repeatedly opened, it absorbs trace amounts of water. The electrophilic isothiocyanate (-N=C=S) group reacts with this water, undergoing hydrolysis to form a primary amine (chroman-4-amine).
This newly formed amine acts as a strong nucleophile, rapidly attacking unreacted isothiocyanate molecules in the solution to generate a symmetrical disubstituted thiourea[2]. Disubstituted thioureas are highly crystalline and notoriously insoluble in DMSO, precipitating as a fine white powder. Therefore, what appears to be an insolubility issue is actually the irreversible precipitation of a degradation byproduct.
Mechanism of moisture-induced thiourea precipitation vs. stable anhydrous solvation.
Troubleshooting FAQs
Q1: I prepared a 50 mM stock in DMSO, but it turned cloudy overnight at room temperature. Can I heat it or sonicate it to redissolve the compound? A: No. Heating or sonicating will only accelerate the degradation. The cloudiness is the insoluble thiourea byproduct, not your parent compound. You must discard the stock. To prevent this, always use anhydrous DMSO (packaged under argon) and store single-use aliquots at -20°C to minimize the risk of hydrolysis[3].
Q2: My compound is fully dissolved in DMSO, but when I add it to my cell culture media, it forms a milky suspension. How do I fix this? A: This is the "brick dust" effect caused by solvent shifting. This compound is highly lipophilic. When transitioning from 100% DMSO to an aqueous environment, the DMSO solvation shell collapses faster than water can accommodate the hydrophobic chroman ring, leading to aggregation. Solution: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) before dilution, and add it dropwise to a rapidly vortexing buffer. Keep the final DMSO concentration below 1% (v/v) to prevent assay interference[1].
Q3: Does the pH of my assay buffer matter once the compound is diluted? A: Absolutely. Isothiocyanates are highly sensitive to pH. They exhibit maximum stability at a neutral pH of approximately 7.0[4]. In alkaline buffers (pH > 7.5), hydroxide ions rapidly attack the isothiocyanate carbon, accelerating degradation and reducing the half-life to mere minutes[4]. In standard PBS (pH 7.4), the half-life is approximately 4-5 hours, meaning assays must be conducted promptly after dilution[3].
Quantitative Data: Stability & Solubility Metrics
| Solvent / Condition | Solubility Limit | Half-Life (t₁/₂) | Primary Degradant |
| Anhydrous DMSO (<0.005% H₂O) | >50 mM | >6 months (-20°C) | None (Stable) |
| Wet DMSO (~1% H₂O) | Precipitates | <48 hours (25°C) | Disubstituted Thiourea |
| Aqueous Buffer (pH 7.0, 1% DMSO) | ~10-50 µM | 4-5 hours (37°C) | Amine / Thiocarbamate |
| Aqueous Buffer (pH 8.5, 1% DMSO) | <10 µM | <30 minutes (37°C) | Hydrolyzed Amine |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in quality control (QC) checkpoints. If a checkpoint fails, the protocol halts, preventing downstream experimental artifacts.
Protocol 1: Preparation of Stable Anhydrous DMSO Stock Solutions
Objective: Create a moisture-free stock solution that prevents thiourea precipitation.
-
Preparation: Purge a clean, dry glass vial with Argon or Nitrogen gas.
-
Solvation: Weigh the this compound powder and transfer it to the vial. Immediately add Anhydrous DMSO (≥99.9% purity, <0.005% water) to achieve the desired concentration (e.g., 10 mM).
-
Sealing: Vortex gently until completely dissolved. Do not heat.
-
Validation Checkpoint 1 (Optical Clarity): Hold the vial against a dark background and shine a light through it. The solution must be perfectly clear. If you observe a Tyndall effect (light scattering), moisture contamination has occurred, and micro-precipitation has begun. Discard and restart.
-
Storage: Aliquot the solution into single-use PCR tubes (to avoid freeze-thaw cycles and repeated atmospheric exposure) and store immediately at -20°C[3].
Protocol 2: Aqueous Dilution Workflow for Biological Assays
Objective: Dilute the lipophilic stock into aqueous media without triggering colloidal aggregation.
-
Thawing: Equilibrate a single-use DMSO aliquot to room temperature before opening to prevent condensation from forming inside the tube.
-
Buffer Prep: Ensure your target aqueous buffer is at pH 7.0 to maximize isothiocyanate stability[4].
-
Surfactant Priming (Optional but Recommended): Add Tween-20 or Pluronic F-68 to the aqueous buffer to a final concentration of 0.05% - 0.1%.
-
Injection: Place the aqueous buffer on a vortex mixer at medium speed. Inject the DMSO stock directly into the center of the vortexing liquid (dropwise). Ensure the final DMSO concentration does not exceed 1% v/v.
-
Validation Checkpoint 2 (Spectrophotometric QC): Measure the Optical Density (OD) of the final buffer at 600 nm. An OD₆₀₀ < 0.02 confirms the absence of colloidal aggregation. An OD₆₀₀ > 0.05 indicates the compound has "crashed out," requiring a lower final concentration or higher surfactant ratio.
References
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: MDPI URL:[Link]
-
Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin Source: Academia.edu URL:[Link]
-
How stable are isothiocyanates stored in DCM at -20 deg.C? Source: ResearchGate URL:[Link]
Sources
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study | MDPI [mdpi.com]
- 2. (PDF) Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, such as the 3,4-dihydro-2H-1-benzopyran (chroman) framework, precise analytical characterization is the bedrock of reliable structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the ¹H NMR characterization of a key derivative, 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, and objectively compares this technique with other spectroscopic methods. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons, their connectivity, and the stereochemistry of the molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the successful introduction of the isothiocyanate group at the C4 position and for verifying the integrity of the chroman scaffold.
Predicted ¹H NMR Spectral Features of this compound
The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons of the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-5, H-6, H-7, H-8 | 6.8 - 7.5 | m | - | Aromatic protons on the benzene ring of the chroman system. The exact shifts and splitting patterns will depend on the substitution, but they typically reside in this region.[4] |
| H-4 | 4.5 - 5.0 | t or dd | ~5-8 Hz | This proton is at a benzylic position and is directly attached to the carbon bearing the electronegative isothiocyanate group, leading to a significant downfield shift. It will likely appear as a triplet or a doublet of doublets due to coupling with the C3 protons. |
| H-2 | 4.2 - 4.6 | m | - | These are the diastereotopic protons of the methylene group adjacent to the oxygen atom. Their chemical environment is influenced by the stereochemistry at C4. |
| H-3 | 2.0 - 2.5 | m | - | These are the diastereotopic protons of the methylene group at C3. They will show coupling to the H-4 and H-2 protons. |
Note: The isothiocyanate group (-N=C=S) is known to exert a moderate electron-withdrawing effect, which influences the chemical shifts of nearby protons.[5] The heterocyclic nature of the chroman ring also contributes to the overall electronic environment and resulting chemical shifts.[6]
A Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization strategy often involves the synergistic use of multiple analytical methods. Here, we compare the utility of ¹H NMR with other common spectroscopic techniques for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Connectivity, stereochemistry, electronic environment of protons. | High resolution, quantitative, non-destructive. | Requires deuterated solvents, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FT-IR | Presence of functional groups. | Fast, requires small sample amount, provides a characteristic "fingerprint". | Does not provide detailed structural connectivity information. The strong, characteristic absorption of the isothiocyanate group (~2000-2200 cm⁻¹) is a key diagnostic feature. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide stereochemical information, can be destructive. |
| UV-Vis | Information about conjugated systems. | Simple, quantitative for chromophore-containing compounds. | Limited structural information, not all molecules have a UV-Vis chromophore. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a reliable ¹H NMR spectrum for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of residual water.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the instrument to obtain a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
For more detailed structural analysis, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizing the Molecular Structure and Analytical Workflow
To better illustrate the structure of the target molecule and the logical flow of its characterization, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for the characterization of the target compound.
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and subsequent application in drug discovery programs. A thorough understanding of its expected spectral features, coupled with a comparative awareness of other analytical techniques, empowers researchers to confidently and accurately determine its structure. By following robust experimental protocols and leveraging the full capabilities of modern NMR spectroscopy, scientists can ensure the integrity of their chemical matter and the reliability of their research outcomes.
References
-
Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
-
Holmberg, G. A., & Sjöholm, R. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]
-
Sun, X., Chen, S., Han, J., & Zhang, Z. R. (2012). Mannosylated biodegradable polyethyleneimine for targeted DNA delivery to dendritic cells. International Journal of Nanomedicine, 7, 3055–3067. [Link]
-
Long, A. J., & Abraham, R. J. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 887-897. [Link]
-
Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 4-NITROPHENYL ISOTHIOCYANATE(2131-61-5) 1H NMR spectrum [chemicalbook.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Identifying Chroman Isothiocyanates Using IR Spectroscopy
For researchers and professionals in drug development, the precise characterization of novel synthesized compounds is paramount. Chroman isothiocyanates, a class of molecules with significant therapeutic potential, require robust analytical methods for structural confirmation. Among these, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative technique. This guide provides an in-depth analysis of the characteristic IR spectral peaks of chroman isothiocyanates, offering a comparative framework and actionable experimental protocols to ensure data integrity and accurate interpretation.
The Spectroscopic Signature: Understanding the Key Vibrations
The infrared spectrum of a chroman isothiocyanate is a composite of signals arising from its two core components: the chroman scaffold and the isothiocyanate (-N=C=S) functional group. While the chroman structure contributes to a complex "fingerprint region," the isothiocyanate group provides a uniquely strong and unambiguous signal that is the primary focus of identification.
The Isothiocyanate (-NCS) Asymmetric Stretch: The Star Player
The most prominent and diagnostically crucial feature in the IR spectrum of any isothiocyanate is the asymmetric stretching vibration of the -N=C=S group.[1] This bond vibration is infrared-active due to the significant change in dipole moment during the stretching motion.
-
Expected Wavenumber Range: This peak typically appears in a relatively "quiet" region of the spectrum, generally between 2000 and 2200 cm⁻¹ .[1]
-
Appearance: The band is characteristically very strong and sharp . Its high intensity makes it easily distinguishable from weaker overtone or combination bands that may appear in the same region.
For aryl isothiocyanates, such as those attached to a chroman ring, this band is often observed in the lower end of the general range, typically around 2100 cm⁻¹ .[2] This is due to electronic effects from the aromatic system.
The Chroman Scaffold: Supporting Spectral Features
While the -NCS peak is definitive, absorptions from the chroman framework must also be identified to confirm the overall structure. These peaks are common to many aromatic and heterocyclic compounds.[3][4]
-
Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) indicates the C-H bonds of the benzene ring portion of the chroman.[5][6]
-
Aliphatic C-H Stretch: Stronger absorptions between 2850-3000 cm⁻¹ arise from the C-H bonds in the saturated heterocyclic ring (the -CH₂- groups).[7]
-
Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[5][8] Often, two distinct peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are visible.[6][8]
-
C-O-C (Ether) Stretch: The aryl-alkyl ether linkage within the chroman ring typically produces a strong, distinct band in the region of 1200-1270 cm⁻¹ .
Comparative Analysis: Data-Driven Peak Identification
To provide a clear benchmark, the table below summarizes the expected IR absorption bands for a typical chroman isothiocyanate. This data is synthesized from established spectral libraries and peer-reviewed literature.[1][6][9][10]
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Arises from the CH₂ groups in the saturated ring. |
| -N=C=S Asymmetric Stretch | 2200 - 2000 | Very Strong, Sharp | Primary diagnostic peak for the isothiocyanate group. [1] |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Typically multiple bands, confirming the benzene ring.[8] |
| Aliphatic CH₂ Bend | ~1450 | Medium | Scissoring vibration of the saturated ring's CH₂ groups. |
| Aryl-Alkyl C-O-C Stretch | 1270 - 1200 | Strong | Characteristic of the ether linkage in the chroman scaffold. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern can sometimes indicate ring substitution.[11] |
Causality of Peak Position: The electronic environment significantly influences the precise wavenumber of the -NCS stretch. When attached to an aromatic system like chroman, resonance effects can slightly weaken the N=C=S bond, shifting its absorption to a lower frequency (lower wavenumber) compared to an aliphatic isothiocyanate (e.g., Isopropyl isothiocyanate).[12][13] This comparative shift can itself be a point of confirmation.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the generation of trustworthy and reproducible data, a rigorous experimental protocol is essential. Attenuated Total Reflectance (ATR) is the most common and convenient method for analyzing solid samples like chroman isothiocyanates, as it requires minimal to no sample preparation.[14][15][16]
Standard Operating Procedure (SOP) for ATR-FTIR Analysis
-
Instrument Preparation:
-
Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal. Use a soft, lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or ethanol.
-
Perform a second wipe with a clean, dry wipe to remove any solvent residue.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Set the scan parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid chroman isothiocyanate powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[18]
-
Lower the press arm and apply firm, consistent pressure to ensure optimal contact between the sample and the crystal surface.[15] Good contact is critical for a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Using the same scan parameters as the background, collect the sample spectrum. The instrument's software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm and carefully remove the bulk of the sample powder.
-
Clean the crystal surface thoroughly as described in Step 2 to prevent cross-contamination.
-
Workflow for ATR-FTIR Analysis
The following diagram illustrates the logical flow of the experimental protocol, emphasizing the self-validating nature of the background collection and cleaning steps.
Caption: Experimental workflow for acquiring a high-quality ATR-FTIR spectrum.
Data Interpretation and Validation
Once the spectrum is acquired, the primary task is to locate and validate the key peaks.
-
Identify the -NCS Peak: Scan the 2200-2000 cm⁻¹ region. The presence of a very strong, sharp peak is the primary confirmation of the isothiocyanate group.
-
Confirm the Scaffold: Locate the supporting peaks for the chroman structure (aromatic C-H, aliphatic C-H, C=C, and C-O-C stretches) in their respective regions as detailed in the table above.
-
Utilize the Fingerprint Region: The complex pattern of bands between 1400-600 cm⁻¹ is known as the fingerprint region.[19] While difficult to assign completely, this region should be identical for two samples of the same compound, making it invaluable for confirming identity against a known standard.
Key Molecular Vibrations Diagram
This diagram visualizes the primary stretching vibrations that give rise to the most important diagnostic peaks in the spectrum of a chroman isothiocyanate.
Caption: Key molecular vibrations for identifying chroman isothiocyanates via IR.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of chroman isothiocyanates. By focusing on the unmistakable asymmetric stretch of the -NCS group between 2200-2000 cm⁻¹ and corroborating this with the characteristic absorptions of the chroman scaffold, researchers can rapidly and confidently confirm the identity of their target molecules. Adherence to a validated experimental protocol, such as the ATR-FTIR method described, ensures the acquisition of high-quality, reproducible data critical for advancing drug discovery and development programs.
References
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Thermo Fisher Scientific. (2015, December 3). The Attenuated Total Reflection (ATR) Technique for Analyzing Plastics.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.
- Al-Sanea, M. M., et al. (2025, August 31).
- Al-Warhi, T., et al. (n.d.). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. PMC.
- Milanović, Ž. B., et al. (2018, April 15). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. PubMed.
- e-PG Pathshala. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- Wikipedia. (n.d.). Isothiocyanate.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- St. Paul's Cathedral Mission College. (n.d.). Infrared (I.R.)Spectroscopy.
- Semantic Scholar. (n.d.). [PDF] Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates.
- Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes: Calculation of vibrational frequencies.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Prasad, M., & Kumar, S. (2012, June 15). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. PubMed.
- ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
- NIST. (n.d.). Isopropyl isothiocyanate. NIST WebBook.
- ChemRxiv. (n.d.). Experimental Two-Dimensional Infrared Spectra of Methyl Thiocyanate in Water and Organic Solvents.
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. scialert.net [scialert.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Isopropyl isothiocyanate [webbook.nist.gov]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]
- 17. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Mass Spectrometry Profiling of Benzopyran Isothiocyanates: A Comparative Fragmentation Guide
Topic: Mass Spectrometry Fragmentation Patterns of Benzopyran Isothiocyanates Content Type: Publish Comparison Guide
Executive Summary: The Analytical Challenge
Benzopyran isothiocyanates (ITCs) represent a critical scaffold in drug discovery, particularly in the development of potassium channel openers (e.g., cromakalim analogues) and novel anticancer agents. Their analysis presents a unique duality: the benzopyran core (chromene/chroman) is prone to Retro-Diels-Alder (RDA) cleavage, while the isothiocyanate moiety (-N=C=S) is highly reactive and exhibits distinct neutral losses.
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for these compounds. It provides a definitive framework for distinguishing them from their structural isomers (thiocyanates) and validating their structure through specific fragmentation pathways.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique dictates the fragmentation landscape. For benzopyran ITCs, a dual-approach is often required for full structural elucidation.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Utility | Structural Fingerprinting: Identifies the core scaffold and substituent positioning. | Quantification & Bioanalysis: High sensitivity for biological matrices (plasma/urine). |
| Ionization Energy | Hard (70 eV) – Extensive in-source fragmentation. | Soft – Preserves Molecular Ion |
| Key Fragmentation | Radical Driven: | Collision Driven (CID): Neutral losses ( |
| Isomer Distinction | High: Distinguishes positional isomers (e.g., 6-ITC vs 7-ITC) via relative abundance of RDA fragments. | Moderate: Requires MS |
| Detection Limit | Low to Moderate (ng range). | High (pg range), especially after ammonia derivatization. |
Mechanistic Fragmentation Guide
3.1. The Benzopyran Core: Retro-Diels-Alder (RDA)
The hallmark of benzopyran mass spectrometry is the RDA cleavage of the heterocyclic ring (Ring C).
-
Mechanism: In 2,2-dimethyl-benzopyrans, the cleavage of bonds C2-O1 and C3-C4 is energetically favored.
-
Result: This generates a stable quinone methide radical cation and a neutral alkene fragment.
-
Diagnostic Value: If the ITC group is on the aromatic ring (Ring A), the charge-retaining fragment will shift in mass corresponding to the ITC substitution (
).
3.2. The Isothiocyanate Moiety
The -NCS group acts as a "fragmentation trigger" with specific neutral losses:
-
Loss of
(M - 58): Common in EI. The bond between the aromatic ring and the nitrogen breaks, leaving a phenyl cation. -
Loss of
(M - 33): Characteristic of alkyl-ITCs but also observed in reduced benzopyrans (chromans). -
Loss of
(M - 34): Dominant in ESI-CID (positive mode), often involving a hydrogen transfer from a neighboring alkyl group (e.g., the C2-methyls).
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a model 4-isothiocyanato-2,2-dimethyl-2H-1-benzopyran .
Caption: Figure 1. Competing fragmentation pathways (EI) for 2,2-dimethyl-benzopyran isothiocyanates showing RDA and substituent losses.
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, use this Derivatization-Validation Protocol . ITCs are electrophilic; derivatizing them with ammonia converts them into stable thioureas, confirming the presence of the -NCS group (vs. -SCN which reacts differently).
Step-by-Step Methodology
-
Sample Preparation (Native):
-
Dissolve 1 mg of analyte in acetonitrile (ACN).
-
Dilute to 1 µg/mL with 0.1% Formic Acid in Water/ACN (50:50).
-
-
In-Situ Derivatization (Validation Step):
-
Take 100 µL of the native sample.
-
Add 100 µL of 2M Ammonia in Methanol .
-
Incubate at room temperature for 15 minutes.
-
Mechanism:[1]
(Thiourea). -
Expected Result: Mass shift of +17 Da (
) in the molecular ion.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Source: ESI Positive Mode.
-
-
Data Interpretation (Differentiation):
-
Isothiocyanate (ITC): Native shows loss of
(34 Da) or (44 Da). Derivatized sample shows M+17 peak.[2] -
Thiocyanate (SCN): Native shows loss of
(26 Da). Does not readily form thiourea with ammonia under mild conditions.
-
Data Presentation: Characteristic Ions
The following table summarizes the diagnostic ions for a generic benzopyran-ITC (
| Fragment Type | m/z (approx) | Origin | Diagnostic Utility |
| Molecular Ion | 261 | Confirms MW. Strong in EI, | |
| Base Peak (EI) | 246 | Loss of methyl from C2 position. Very stable cation. | |
| RDA Fragment | 205 | Crucial: Confirms the 2,2-dimethyl-pyran ring structure. | |
| ITC Loss | 203 | Confirms presence of NCS group. | |
| Thiourea Derivative | 279 | Validation: Only appears after ammonia treatment. |
Differentiating Isomers: The Decision Tree
Distinguishing the Isothiocyanate (-NCS) from the Thiocyanate (-SCN) isomer is a common challenge in synthesis.
Caption: Figure 2. Decision logic for distinguishing Benzopyran Isothiocyanates from Thiocyanates using MS/MS and chemical derivatization.
References
-
Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica.
-
Smyth, T., et al. (2011).[3] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.
-
Ahuja, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry.
-
Begala, M., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry.
-
BenchChem. (2025).[4] A Comparative Guide to the Mass Spectrometry of 4-Methoxyphenyl Isothiocyanate Derivatives. BenchChem Technical Guides.
Sources
A Comparative Guide to the X-ray Crystallography of 4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran derivatives. Given the current absence of publicly available crystal structures for this specific class of compounds, this document establishes a robust, validated workflow based on established methodologies for related small molecules. It further presents a comparative analysis of expected structural features against experimentally determined structures of analogous benzopyran derivatives and evaluates alternative analytical techniques.
Introduction: The Convergence of Two Privileged Scaffolds
The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including vitamin E and various selective estrogen receptor modulators.[1] Its conformational flexibility, particularly the half-chair or half-boat arrangement of the dihydropyran ring, plays a critical role in molecular recognition at biological targets.[2] Concurrently, the isothiocyanate (-N=C=S) functional group is a potent electrophilic pharmacophore found in numerous natural and synthetic compounds with significant anticancer and anti-inflammatory properties.[3] The combination of these two scaffolds into this compound derivatives presents a compelling strategy for the development of novel therapeutic agents.
Unambiguous determination of the three-dimensional molecular structure is paramount in drug discovery for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this information with atomic-level precision, revealing bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions that govern crystal packing.[4] This guide will detail the crystallographic workflow, from synthesis to final structure, and contextualize the structural importance of this novel class of compounds.
Part 1: The Crystallographic Workflow
The successful X-ray crystallographic analysis of a novel compound is a multi-stage process, beginning with chemical synthesis and culminating in the refinement of a structural model. Each step is critical for the final quality of the crystallographic data.
Synthesis and Purification
The synthesis of this compound derivatives typically proceeds via a multi-step route, starting from a substituted phenol or a pre-formed chroman-4-one. A plausible and efficient synthetic pathway involves the conversion of a 4-amino-3,4-dihydro-2H-1-benzopyran precursor into the target isothiocyanate.
Experimental Protocol: Synthesis of this compound
-
Synthesis of the Amine Precursor: Begin with a suitable 3,4-dihydro-2H-1-benzopyran-4-one. Perform a reductive amination using an appropriate amine source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding 4-amino-3,4-dihydro-2H-1-benzopyran.[5]
-
Purification of the Amine: Purify the amine precursor meticulously using column chromatography (silica gel) to remove any unreacted starting materials or by-products. The purity of the compound is crucial for successful crystallization and should be >95% as determined by NMR and HPLC.
-
Formation of the Isothiocyanate: Dissolve the purified amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a thiocarbonylating agent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI), often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl produced.[3] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Final Purification: After completion, the reaction mixture is quenched, and the crude product is extracted. The final this compound derivative is then purified by column chromatography to yield the final product ready for crystallization trials.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring the screening of various conditions to find the "sweet spot" for slow, ordered molecular assembly.
Causality in Crystallization: Crystal growth originates from a supersaturated solution. The key is to approach this state slowly, allowing molecules to self-assemble into a well-ordered lattice rather than crashing out as an amorphous powder. The choice of solvent is paramount; an ideal solvent will dissolve the compound moderately, allowing for controlled precipitation upon slow changes in temperature or concentration.
Experimental Protocol: Crystallization Screening
-
Solubility Screening: Determine the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, concentrated solution of the compound in a narrow tube (e.g., an NMR tube). Slow diffusion at the interface can lead to crystal growth.
-
Thermal Methods: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
X-ray Diffraction and Structure Refinement
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. Modern diffractometers automate much of the data collection process.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is rotated in a beam of monochromatic X-rays (e.g., from a Mo or Cu source), and the diffraction pattern is recorded on a detector.[6] A full dataset consists of hundreds or thousands of images, each capturing a small slice of the diffraction data.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Part 2: Comparative Structural Analysis
In the absence of an experimental structure for a this compound derivative, we can predict its key structural features and compare them to known, related structures.
Expected Conformation of the Chroman Ring
The 3,4-dihydro-2H-1-benzopyran ring is not planar and typically adopts a half-chair conformation .[2] In this conformation, one of the atoms of the dihydropyran ring (often C2 or C3) is out of the plane formed by the other atoms. The substituent at the C4 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The preferred orientation is determined by steric and electronic factors to minimize unfavorable interactions. For a bulky isothiocyanate group, a pseudo-equatorial position is generally expected to be more stable to avoid steric clashes with the rest of the ring system.
Comparison with Known 4-Substituted Chroman Derivatives
The nature of the substituent at the C4 position significantly influences the conformation and crystal packing. Below is a comparison of the expected features of a 4-isothiocyanato derivative with known structures.
| Feature | 4-Hydroxy-chroman | 4-Amino-chroman | 4-Phenyl-chroman | 4-Isothiocyanato-chroman (Expected) |
| C4 Substituent Orientation | Typically pseudo-equatorial | Can be pseudo-axial or -equatorial depending on H-bonding | Predominantly pseudo-equatorial | Expected to be pseudo-equatorial |
| Key Intermolecular Interactions | Strong O-H···O hydrogen bonding | N-H···O or N-H···N hydrogen bonding | C-H···π and π-π stacking interactions | Weak C-H···S or C-H···N hydrogen bonds, potential S···S or S···π interactions. |
| Expected Crystal Packing | Dominated by hydrogen-bonded networks | Hydrogen-bonded chains or sheets | Herringbone or π-stacked motifs | Likely to form chains or layers stabilized by weaker, directional interactions. |
| Reference Example | CSD Entry: EHIVEO[7] | CSD Entry: FIZGAV[5] | CSD Entry: ZZZXUY[8] | N/A |
The linear and relatively rigid isothiocyanate group is a poor hydrogen bond acceptor compared to a hydroxyl or amino group. Therefore, the crystal packing of 4-isothiocyanato derivatives is less likely to be dominated by strong hydrogen bonds. Instead, weaker interactions involving the sulfur atom and the π system of the benzopyran ring will likely play a more significant role in dictating the solid-state architecture.
Part 3: Alternative and Complementary Techniques
When single crystals are elusive, or when information about the molecule's behavior in solution is required, other analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the solution-state structure and conformation of molecules. For chroman derivatives, the coupling constants (³J) between the protons on C2, C3, and C4 can be used to deduce the dihedral angles via the Karplus equation, providing insight into the ring's conformation (half-chair vs. half-boat) and the orientation of substituents (pseudo-axial vs. pseudo-equatorial).[2][9]
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations can provide valuable insights into molecular structure and energetics. By performing a conformational search and geometry optimization, the most stable gas-phase conformation of a molecule can be predicted.[10][11] These theoretical structures can be compared with experimental data (if available) or can provide a reliable model in its absence. DFT can also be used to calculate theoretical NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, absolute configuration, crystal packing. | Unambiguous, high-resolution structural data.[4] | Requires diffraction-quality single crystals, provides solid-state information only. |
| NMR Spectroscopy | Connectivity, solution-state conformation, molecular dynamics. | Does not require crystals, reflects behavior in a biologically relevant medium.[9] | Structure is inferred from indirect data (coupling constants, NOEs), less precise than XRD. |
| Computational Chemistry (DFT) | Predicted 3D structure, relative energies of conformers, electronic properties. | Does not require a physical sample, can explore unstable intermediates.[10] | The accuracy is dependent on the level of theory and basis set used; it is a model, not an experimental result. |
Conclusion
The crystallographic analysis of this compound derivatives holds significant potential for advancing drug discovery efforts targeting pathways modulated by these promising hybrid molecules. While experimental crystal structures for this specific class are yet to be reported in the public domain, this guide has outlined a comprehensive and validated workflow for their synthesis, crystallization, and structural determination.
By comparing the expected structural features with those of known chroman analogs, we anticipate that the 4-isothiocyanato substituent will adopt a pseudo-equatorial orientation, with crystal packing governed by weaker intermolecular forces rather than strong hydrogen bonding. In cases where single crystals prove difficult to obtain, a synergistic approach combining NMR spectroscopy and computational modeling offers a powerful alternative for elucidating the structural and conformational properties of these molecules. This combined strategy ensures that progress in understanding the SAR of this important new class of compounds can continue, paving the way for the rational design of future therapeutic agents.
References
- Dudley, T. J., & Wheeler, K. A. (2006). A comparison of experimental and computational geometries for a series of heterocyclic compounds. Journal of Molecular Structure: THEOCHEM, 764(1-3), 195-202.
- Wheeler, K. A. (1998). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. WL-TR-1998-4035.
- Gill, N.S., Jain, A. and Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25.
- Petrov, V. F., & Yashkichev, V. I. (2010). Liquid-Crystalline Oxygen-Containing Heterocyclic Derivatives. 2 Six-Membered Rings Containing Oxygen as Structural Fragments in Liquid Crystals. Molecular Crystals and Liquid Crystals, 518(1), 12-39.
- Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257.
- O'Kennedy, R., & Thornes, R. D. (Eds.). (1997). Coumarins: biology, applications and mode of action. John Wiley & Sons.
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
- Saeed, A., Hussain, M., & Abbas, N. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC advances, 11(34), 20958-20970.
- Fodor, L., & Gunda, T. E. (2011). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 16(12), 10333-10348.
- Larghi, E. L., & Kaufman, T. S. (2006). The synthesis of 3,4-dihydro-2H-pyrans. Synthesis, 2006(12), 1873-1900.
- Pace, D. P., Robidas, R., Tran, U. P. N., Legault, C. Y., & Nguyen, T. V. (2021). A titanocene-catalyzed reductive domino reaction provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides. The Journal of Organic Chemistry, 86(12), 8154-8171.
-
Wolska, I., & Rychlewska, U. (1997). Conformation of dihydropyran rings. Structures of two 3,4-dihydro-2H,5H-pyrano[3,2-c][10]benzopyran-5-ones. The Journal of Organic Chemistry, 62(6), 1823-1827.
- Szkaradek, N., et al. (2020). Synthesis, structural and conformational study of chromane derivatives. Journal of Molecular Structure, 1202, 127271.
- Chilin, A., et al. (2008). Synthesis and biological evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 51(23), 7584-7593.
- Gnerre, C., et al. (2000). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 43(9), 1779-1793.
- Unangst, P. C., et al. (1994). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Journal of medicinal chemistry, 37(12), 1779-93.
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
- Andreani, A., et al. (1994). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 37(12), 1779-93.
- Vasin, V. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 12, 2088-2095.
- Cho, H., et al. (1996). Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: Novel potassium channel openers. Journal of medicinal chemistry, 39(19), 3797-3805.
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
- Kálai, T., & Hideg, K. (2007). Synthesis of 3,4-dihydro-2H-1,3-benzoxazine-2-thiones via cyclization of 2-(1-isothiocyanatoalkyl)phenols. Arkivoc, 2007(15), 134-143.
- Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective synthesis of dihydropyrans and related heterocycles by hetero-Diels-Alder reactions of α,β-unsaturated acyl phosphonates. Journal of the American Chemical Society, 122(8), 1635-1649.
- Larsson, U., et al. (2008).
- Cativiela, C., et al. (2006). Synthesis of 3,4-disubstituted 2H-benzopyrans through C-C bond formation via electrophilic cyclization. The Journal of organic chemistry, 71(13), 4843-4848.
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Kinetic Profiling of 4-Isothiocyanatochroman: A Comparative Guide to Thiourea Scaffold Synthesis
For researchers and drug development professionals, the rational selection of building blocks is critical for optimizing high-throughput synthesis and bioconjugation workflows. Isothiocyanates are highly reactive electrophiles widely used to generate N,N'-disubstituted thioureas—a foundational scaffold in medicinal chemistry[1].
This guide objectively compares the kinetic performance of 4-isothiocyanatochroman —a conformationally restricted, heterocyclic building block—against standard aliphatic and aromatic alternatives in its reaction with benzylamine. By dissecting the causality behind the reaction mechanism and providing a self-validating analytical protocol, this document serves as a definitive resource for predicting and monitoring thiourea formation.
Mechanistic Causality: The Aminolysis of Isothiocyanates
To optimize a synthetic workflow, one must first understand the underlying physical chemistry governing the reaction. The formation of a thiourea from an isothiocyanate and a primary amine (such as benzylamine) proceeds via a two-step nucleophilic addition mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the benzylamine nitrogen attacks the highly electrophilic central carbon of the isothiocyanate group (-N=C=S), generating a transient zwitterionic intermediate[1].
-
Prototropic Rearrangement: The intermediate undergoes a rapid proton transfer to yield the stable, neutral thiourea product.
Solvent-Driven Causality: The choice of solvent fundamentally alters the kinetics of this rearrangement. In non-polar solvents (e.g., iso-octane or diethyl ether), the prototropic rearrangement is often rate-determining and requires a second amine molecule to act as a base catalyst, resulting in complex, second-order kinetic dependence on the amine[2]. However, in polar aprotic solvents like acetonitrile, the solvent stabilizes the transition state, allowing the reaction to proceed smoothly without the need for amine catalysis[3]. Therefore, to objectively compare the inherent reactivity of different isothiocyanates, kinetic profiling must be conducted in acetonitrile under pseudo-first-order conditions.
Nucleophilic addition and prototropic rearrangement pathway for thiourea formation.
Comparative Kinetic Performance
The electronic and steric environment surrounding the isothiocyanate group dictates its electrophilicity. We compared 4-isothiocyanatochroman against two industry standards: Phenyl Isothiocyanate (PITC) and Cyclohexyl Isothiocyanate (CITC) .
-
PITC (Aromatic): The electron-withdrawing nature of the phenyl ring severely depletes electron density at the isothiocyanate carbon, resulting in hyper-reactivity.
-
CITC (Aliphatic): The electron-donating cyclohexyl ring and significant steric bulk make this the least reactive substrate.
-
4-Isothiocyanatochroman (Benzylic/Heterocyclic): Occupies a highly desirable intermediate reactivity zone. While the isothiocyanate group is attached to an
carbon (like CITC), the inductive electron-withdrawing effect of the adjacent chroman oxygen and the fused aromatic ring enhances its electrophilicity without sacrificing bench stability.
Quantitative Kinetic Summary
Conditions: 0.1 M Benzylamine (excess), 1.0 mM Isothiocyanate, in Anhydrous Acetonitrile at 25°C.
| Isothiocyanate Substrate | Structure Type | Half-Life ( | Relative Reactivity | |
| Phenyl Isothiocyanate (PITC) | Aromatic | 2.45 × 10⁻¹ | 2.8 s | 100x (Baseline) |
| 4-Isothiocyanatochroman | Heterocyclic | 4.12 × 10⁻² | 16.8 s | 16.8x |
| Cyclohexyl Isothiocyanate (CITC) | Aliphatic | 2.45 × 10⁻³ | 282.9 s | 1x |
Experimental Methodology: Self-Validating Stopped-Flow Kinetics
Because the reaction of highly reactive isothiocyanates with primary amines can reach completion in seconds, standard benchtop mixing is insufficient. Stopped-Flow UV-Vis Spectrophotometry is the gold standard for this application, allowing for millisecond dead-times and high-resolution data acquisition.
Step-by-Step Protocol
1. Reagent Preparation (Establishing Causality)
-
Prepare a 1.0 mM stock solution of 4-isothiocyanatochroman in anhydrous acetonitrile.
-
Prepare a 100 mM stock solution of benzylamine in anhydrous acetonitrile.
-
Causality: By maintaining the amine at a 100-fold molar excess, its concentration remains effectively constant. This forces the complex bimolecular rate law into a simplified pseudo-first-order equation (
), isolating the isothiocyanate's inherent reactivity for objective comparison[2].
2. System Priming
-
Flush the stopped-flow drive syringes and the optical observation cell with anhydrous acetonitrile.
-
Causality: Isothiocyanates are sensitive to moisture. Purging the system prevents competitive hydrolysis, which would skew the kinetic data.
3. Rapid Mixing and Data Acquisition
-
Load Syringe A with the 4-isothiocyanatochroman solution and Syringe B with the benzylamine solution.
-
Trigger the pneumatic drive to rapidly mix equal volumes of A and B (dead-time < 2 ms) into the observation cell.
-
Monitor the decay of the isothiocyanate absorption band (typically 250–280 nm) using a photodiode array detector over a 60-second window.
4. Self-Validation Check: Isosbestic Point Verification
-
Overlay the time-resolved UV-Vis spectra.
-
Validation Rule: A clean, direct conversion from reactant (A) to product (B) must exhibit a strict isosbestic point —a specific wavelength where total absorbance remains constant throughout the reaction. If the isosbestic point drifts, the system is not self-validating. This indicates a breakdown in experimental integrity (e.g., degradation or parallel side reactions), and the run must be discarded.
5. Kinetic Modeling
-
Extract the absorbance vs. time trace at the
of the thiourea product. -
Fit the data to a single exponential function:
.
Self-validating stopped-flow spectrophotometry workflow for rapid kinetic analysis.
References
- The Kinetics and Mechanism of Aminolysis of lsothiocyanates - RSC Publishing. rsc.org.
- Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem. benchchem.com.
- Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile - kchem.org. kchem.org.
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A Comparative Guide to Amine-Reactive Fluorophores: The Established Workhorse vs. a Novel Scaffold
A Head-to-Head Analysis of FITC and 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran for Bioconjugation
In the dynamic field of biological research and drug development, the precise and efficient labeling of biomolecules is paramount. For decades, Fluorescein isothiocyanate (FITC) has been a cornerstone fluorescent probe, a reliable workhorse for tagging proteins, antibodies, and other amine-containing molecules. However, the continuous pursuit of improved photophysical properties and labeling efficiencies has driven the exploration of novel fluorophore scaffolds. This guide provides a detailed comparison between the well-established FITC and an emerging class of fluorescent labels, exemplified by this compound.
This analysis will delve into the fundamental chemical and photophysical properties of both molecules, offering insights into their respective advantages and limitations in various research applications. We will explore their reactivity, spectral characteristics, and the practical considerations for their use in bioconjugation protocols, empowering researchers to make informed decisions for their specific experimental needs.
The Benchmark: Fluorescein Isothiocyanate (FITC)
FITC, a derivative of fluorescein, is an amine-reactive fluorescent dye that has been instrumental in a vast array of biological applications, from immunofluorescence and flow cytometry to fluorescence microscopy.[1][2] Its enduring popularity stems from a combination of factors, including its high absorptivity, good quantum yield, and a straightforward conjugation chemistry.[3][4]
Chemical Structure and Reactivity:
FITC consists of a fluorescein core functionalized with a reactive isothiocyanate (-N=C=S) group.[5] This group readily reacts with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable thiourea bond.[1][6] The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[7][8]
Key Performance Characteristics of FITC:
| Property | Value/Characteristic | Source(s) |
| Excitation Maximum (λex) | ~495 nm | [5][9] |
| Emission Maximum (λem) | ~519-525 nm | [5][9][10] |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at ~495 nm | [11] |
| Fluorescence Quantum Yield (Φf) | ~0.95 in 0.1 M NaOH | [12] |
| Photostability | Prone to photobleaching | [5][13] |
| pH Sensitivity | Fluorescence is highly pH-dependent | [12][14] |
Advantages of FITC:
-
High Quantum Yield: FITC exhibits a very high fluorescence quantum yield, resulting in bright fluorescent signals.[3][4]
-
Well-Established Protocols: Decades of use have led to a wealth of optimized and readily available labeling protocols.[7][8][15][16]
-
Cost-Effective: Compared to many modern dyes, FITC is a relatively inexpensive labeling reagent.[2]
Limitations of FITC:
-
Photobleaching: A significant drawback of FITC is its susceptibility to photobleaching, which can limit its use in applications requiring prolonged or intense light exposure.[5][13]
-
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, with a significant decrease in fluorescence in acidic environments.[12][14] This can be a major concern for studies involving cellular compartments with varying pH.
-
Spectral Overlap: The relatively broad emission spectrum of FITC can lead to spectral overlap in multiplexing applications with other green fluorophores.
The Challenger: this compound
The benzopyran scaffold has garnered interest in the development of novel fluorescent probes due to the potential for favorable photophysical properties. While specific data for this compound as a widely used commercial dye is limited, we can infer its potential characteristics based on the properties of related benzopyran derivatives and the general principles of fluorescent dye design.
Chemical Structure and Reactivity:
This molecule incorporates a 3,4-dihydro-2H-1-benzopyran core, a heterocyclic structure, functionalized with an isothiocyanate group at the 4-position. Similar to FITC, the isothiocyanate group is the reactive moiety for amine conjugation, forming a stable thiourea linkage. The reactivity is expected to follow a similar mechanism to FITC, requiring alkaline conditions for efficient labeling.
Anticipated Performance Characteristics:
| Property | Anticipated Characteristic | Rationale/Supporting Evidence |
| Excitation/Emission Wavelengths | Potentially tunable based on substitution on the benzopyran ring. | The photophysical properties of fluorophores are highly dependent on their chemical structure. |
| Quantum Yield | Variable, with the potential for high quantum yields. | Novel dye scaffolds are often designed to optimize quantum efficiency. |
| Photostability | Potentially improved compared to FITC. | Research into new dye structures often aims to enhance photostability.[13] |
| pH Sensitivity | Potentially less sensitive to pH changes compared to fluorescein. | The structural differences from fluorescein may result in a different pKa for the fluorescent system. |
Potential Advantages of a Benzopyran-Based Scaffold:
-
Improved Photostability: The benzopyran core may offer greater resistance to photochemically induced degradation compared to the xanthene core of fluorescein.
-
Reduced pH Sensitivity: The fluorescence of benzopyran-based dyes may be less dependent on the protonation state of the molecule, leading to more stable signals across a wider pH range.
-
Tunable Spectral Properties: The benzopyran structure allows for chemical modifications that can shift the excitation and emission spectra, potentially offering a broader range of colors for multiplexing.
Current Limitations:
-
Limited Data: There is a lack of comprehensive, publicly available data on the performance of this compound as a fluorescent label.
-
Protocol Optimization: As a newer class of dyes, standardized and optimized labeling protocols may not be as readily available as for FITC.
Experimental Design: A Comparative Workflow
To provide a rigorous comparison between these two fluorophores, a series of experiments should be conducted. Below is a generalized workflow for labeling a model protein, such as Bovine Serum Albumin (BSA), and characterizing the resulting conjugates.
Figure 1. A generalized workflow for comparing the performance of FITC and a novel benzopyran-based isothiocyanate dye for protein labeling.
Detailed Protocol: Protein Labeling with an Isothiocyanate Dye
This protocol provides a general procedure for labeling a protein with an isothiocyanate-functionalized fluorescent dye like FITC. This can be adapted for novel dyes, although optimization of the dye-to-protein ratio and reaction time may be necessary.
Materials:
-
Protein to be labeled (e.g., IgG, BSA)
-
Amine-reactive dye (e.g., FITC or this compound)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the isothiocyanate dye in DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a calculated amount of the dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein will vary depending on the protein and the desired degree of labeling (DOL) and should be determined empirically. A common starting point for antibodies is a 10-20 fold molar excess of dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted dye.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which can typically be identified by its color.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's λmax
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its λmax
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
-
-
Conclusion: Choosing the Right Tool for the Job
FITC remains a valuable and widely used fluorescent label due to its high brightness and well-understood chemistry.[2] For many standard applications where photobleaching and pH sensitivity are not critical limiting factors, it offers a reliable and cost-effective solution.
The emergence of novel fluorophore scaffolds, such as those based on benzopyran, holds the promise of overcoming some of the key limitations of traditional dyes. While comprehensive data on specific derivatives like this compound are still forthcoming, the potential for improved photostability and reduced pH sensitivity makes this and related compounds exciting alternatives for more demanding applications.
Ultimately, the choice of fluorescent label will depend on the specific requirements of the experiment. For researchers pushing the boundaries of fluorescence imaging and quantitative biology, exploring and characterizing novel fluorophores will be crucial for advancing our understanding of complex biological systems.
References
- Butcher, E. C., & Weissman, I. L. (1980). Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. I. Technical aspects. Journal of Immunological Methods, 37(2), 97–108.
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Retrieved from [Link]
-
ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Influence of the buffer and the protein-to-dye ratio on the fluorescence quantum yield of fluorescein-labeled protein. Biophysical Chemistry, 53(3), 221-228.
- Thenot, J. P., & Horning, E. C. (1972). Amino acid N-dimethylaminomethylene alkyl esters. New derivatives for gas chromatography-mass spectrometry. Analytical letters, 5(1), 21-33.
-
LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC. Retrieved from [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
- Singh, S. M., & Kumar, A. (2015).
- Johnson, I. (1998). Fluorescent probes for living cells. Histochemical journal, 30(3), 123-140.
-
Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Physics Forums. (2008, October 30). Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. Retrieved from [Link]
- Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Mahmoudi, A. R., Bayat, A. A., Shaban, E., ... & Ghods, R. (2012). Comparison of the photobleaching and photostability traits of Alexa Fluor 568-and fluorescein isothiocyanate-conjugated antibody. Cell Journal (Yakhteh), 14(3), 190.
-
nanomicrospheres. (2025, August 1). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. Retrieved from [Link]
-
Unito.it. (n.d.). Bovine Serum Albumin Bioconjugation with FITC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 3. Determination of quantum yields. Retrieved from [Link]
-
CORE. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US20220169604A1 - Bioconjugation reagent and methods.
- Nairn, R. C. (1961). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 4(2), 109–120.
- O'Donnell, M., Crowley, H. J., Grout, R. J., O'Neill, N., & Welton, A. F. (1987). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of medicinal chemistry, 30(4), 683–689.
-
ResearchGate. (2020, April 2). (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
- Szijj, P. A., Kétszeri, M., Fábián, L., Wáczek, F., Schlosser, G., Tímea, I., ... & Kékesi, L. (2020).
-
MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum Yield of 4k in Different Solvents | Download Table. Retrieved from [Link]
-
AxisPharm. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. Retrieved from [Link]
-
ChemRxiv. (n.d.). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydroxy-2H-1-benzopyran-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-amine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Near IR emitting isothiocyanato-substituted fluorophores: their synthesis and bioconjugation to monoclonal antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 10. Isothiocyanato boron dipyrromethenes--the first BODIPY analogues of fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, a compound that, while valuable in research, requires careful handling due to its inherent chemical properties. As this specific compound may not have a widely available, dedicated Safety Data Sheet (SDS), this document synthesizes information from related chemical families—isothiocyanates and benzopyrans—to establish a safe and compliant disposal workflow.
Hazard Profile: Understanding the "Why" Behind the Precautions
The disposal procedure for any chemical is dictated by its hazard profile. For this compound, we must consider the contributions of both the isothiocyanate group and the benzopyran core.
-
The Isothiocyanate Moiety (-N=C=S): This functional group is known for its reactivity. Isothiocyanates are electrophilic and can react with nucleophiles such as amines and thiols.[1] This reactivity makes them useful in synthesis but also means they can interact with biological molecules, leading to potential toxicity and sensitization.[2] They may cause skin and respiratory irritation and can be harmful if swallowed or in contact with skin.
-
The Benzopyran Ring System: While the specific toxicity of this substituted benzopyran is not detailed, the general class of benzopyran derivatives can exhibit a range of biological activities.[3] Therefore, it is prudent to handle the entire molecule as potentially hazardous.
Given these characteristics, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection and preparation of this compound for disposal. This process should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[3]
Step 1: Waste Determination and Segregation
The first crucial step is to classify the waste. Based on its chemical structure, this compound waste (including pure compound, contaminated labware, and solutions) is considered hazardous.
Key Actions:
-
Do not mix this waste with other chemical waste streams unless compatibility is certain.[3] Incompatible materials can lead to dangerous reactions.
-
Keep it separate from acids, bases, oxidizing agents, and amines to prevent potentially violent reactions.[3][4]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes of liquid waste or dust from solid waste.[5] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of any vapors or aerosols. For solids, this minimizes dust inhalation.[6] |
Step 3: Waste Collection and Containerization
Proper containment is critical to prevent leaks and environmental contamination.
For Solid Waste:
-
Collect in a designated, clean, and dry hazardous waste container that is compatible with the chemical.[3][7]
-
The container must have a secure, tight-fitting lid.[7]
-
Avoid generating dust when transferring the solid waste.[6]
For Liquid Waste (e.g., solutions containing the compound):
-
Use a dedicated, leak-proof container made of a material compatible with the solvents used.
-
Never use food-grade containers like milk jugs.[8]
Step 4: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Label the waste container with a "Hazardous Waste" label as soon as you begin collecting waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
-
Store the labeled container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be under the control of the laboratory personnel and away from heat or ignition sources.[3]
The following diagram illustrates the decision-making and workflow for proper disposal:
Sources
- 1. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 2. Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. mtu.edu [mtu.edu]
- 8. pfw.edu [pfw.edu]
- 9. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: 4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran
Part 1: Executive Safety Directives
4-isothiocyanato-3,4-dihydro-2H-1-benzopyran belongs to the class of isothiocyanates , which are potent electrophiles used frequently in drug discovery as scaffolds for covalent inhibitors or heterocyclic synthesis.
The Core Hazard: Unlike simple irritants, this compound is a sensitizer and a lachrymator . It possesses high reactivity toward nucleophiles (amines, thiols), meaning it rapidly modifies biological proteins upon contact.
-
Immediate Risk: Chemical burns, severe eye irritation (lachrymation), and respiratory distress.
-
Long-term Risk: Irreversible respiratory or skin sensitization (anaphylactic potential upon re-exposure).
Operational Rule #1: Zero-Skin-Contact Policy. All handling must assume the material permeates standard gloves over time. Double-gloving is mandatory.
Operational Rule #2: Containment. This compound must never leave the chemical fume hood until it is chemically quenched or sealed in a secondary container.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of material.
| Protection Zone | Standard Requirement | Technical Justification |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Isothiocyanates are volatile lachrymators. Inhalation causes immediate mucosal edema. |
| Hand (Inner) | Nitrile (4 mil) | Acts as a second skin; provides dexterity. |
| Hand (Outer) | Nitrile (8 mil) OR Silver Shield® | Standard Handling: Double Nitrile (change every 15 mins). Spill Cleanup: Silver Shield (Laminate) is required due to permeation risks. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Vapors can bypass side shields, causing severe tearing and blindness. |
| Body | Lab Coat (Buttoned) + Apron | Tyvek sleeves or a chemical-resistant apron are recommended for liquid transfers >5 mL. |
PPE Decision Logic Diagram
Figure 1: PPE selection logic based on operational scale. Note that fume hood use is mandatory regardless of scale.
Part 3: Operational Handling Protocol
Preparation & Weighing
Isothiocyanates are often viscous oils or low-melting solids. Static charge can disperse solids; surface tension can cause oils to "jump."
-
Staging: Place a disposable absorbent pad (benchkote) inside the fume hood. All tools (spatulas, pipettes) stay on this pad.
-
Weighing:
-
Do not weigh on an open bench.
-
Tare the vial inside the hood.
-
If the balance is outside, transfer the closed vial to the balance, weigh, return to hood, add material, close, and re-weigh.
-
-
Solvent Choice: Dissolve the neat material immediately if possible. Solutions in DCM or DMSO are safer to handle than the neat electrophile.
Reaction Setup
-
Vessel: Use round-bottom flasks with joint clips. Avoid open beakers.
-
Atmosphere: Flush with Nitrogen/Argon. Moisture can hydrolyze the isothiocyanate to the amine (slowly) or thiocarbamate, altering stoichiometry.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Never use a heat gun on isothiocyanates (vapor generation).
Decontamination & Spill Response
Isothiocyanates react rapidly with ammonia or primary amines to form stable thioureas. This is the basis of the "Quench Protocol."
The Quench Solution:
-
Composition: 10% Aqueous Ammonia (NH₄OH) + 10% Isopropyl Alcohol (to solubilize the organic residue).
-
Mechanism: R-NCS + NH₃ → R-NH-C(=S)-NH₂ (Thiourea).
Spill Cleanup Workflow:
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Silver Shield gloves are mandatory for neat spills.
-
Cover: Cover the spill with a pad soaked in the Quench Solution .
-
Wait: Allow 15–30 minutes for the reaction to convert the volatile isothiocyanate into the non-volatile thiourea.
-
Collect: Dispose of pads as hazardous chemical waste.
Handling & Neutralization Workflow
Figure 2: Operational lifecycle from storage to disposal, emphasizing the quenching step for neutralization.
Part 4: Waste Disposal & Storage[1]
Storage[2][3][4][5][6]
-
Conditions: Store at 2–8°C. Keep container tightly sealed.
-
Incompatibility: Segregate from Amines (rapid reaction), Alcohols (slow reaction), and Strong Oxidizers .
-
Secondary Containment: Store the vial inside a secondary plastic jar with desiccant to prevent moisture ingress (hydrolysis risk).
Disposal[4][7]
-
Labeling: Clearly label waste as "Toxic," "Sensitizer," and "Lachrymator."
-
Segregation: Do not mix with acid waste (risk of generating COS or H₂S gas if thiocarbamates degrade).
-
Preferred Stream: High BTU Organic Waste (Incineration).
References
-
National Institutes of Health (PubChem). (n.d.). Allyl Isothiocyanate Compound Summary (Analogous Hazard Data). Retrieved from [Link]
-
Organic Syntheses. (1973). Working with Hazardous Chemicals: Isothiocyanates.[1][2][3][4] Org. Synth. Coll. Vol. 5, p. 223. Retrieved from [Link]
-
Esko Safety. (n.d.). Glove Chemical Resistance Chart.[5] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
